CeMMEC1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEOQAZBGLOADFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
No Publicly Available Data on the Mechanism of Action of CeMMEC1
Following a comprehensive search of publicly available scientific and medical literature, no specific information was found regarding a molecule or drug designated as "CeMMEC1." This suggests that "this compound" may be an internal project code, a very early-stage compound not yet disclosed in public research, or potentially a misspelling of another agent.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, or signaling pathway diagrams related to the mechanism of action of this compound at this time.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to:
-
Verify the designation "this compound" to ensure its accuracy.
-
Consult internal documentation or proprietary databases if this is a known internal project.
-
Monitor public disclosures from relevant research institutions or pharmaceutical companies for any future information on this compound.
Without any publicly available data, the core requirements of this request—including data presentation in tables, detailed experimental methodologies, and visualization of signaling pathways—cannot be fulfilled. Further investigation into the correct identification of the molecule is necessary before a detailed technical guide on its mechanism of action can be developed.
CeMMEC1: A Technical Guide to the Selective TAF1 Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the Transcription Initiation Factor TFIID Subunit 1 (TAF1). As a key component of the TFIID complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histones and other proteins, a critical step in chromatin remodeling and gene regulation. By targeting the TAF1 bromodomain, this compound offers a valuable tool for dissecting the role of TAF1 in gene transcription and presents a potential therapeutic avenue in diseases characterized by dysregulated gene expression, such as cancer. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, detailed experimental protocols, and the signaling pathways it modulates.
Core Data Presentation
Biochemical and Cellular Activity of this compound
This compound demonstrates high affinity and selectivity for the second bromodomain of TAF1. The following tables summarize the key quantitative data for this compound and a related compound, CeMMEC13.
| Compound | Target | Assay | Value | Reference |
| This compound | TAF1 (BD2) | Kd | 1.8 µM | [1][2] |
| This compound | TAF1 (BD2) | IC50 | 900 nM | [1][3] |
| CeMMEC13 | TAF1 (BD2) | IC50 | 2.1 µM | [4] |
Table 1: Biochemical Activity of this compound and CeMMEC13 against TAF1 Bromodomain 2
| Compound | Off-Target | Assay | Value | Reference |
| This compound | BRD4(1), BRD9, CREBBP, EP300 | IC50 | >10 µM | [2] |
| CeMMEC13 | BRD4, CREBBP | - | Little to no effect | [4] |
Table 2: Selectivity Profile of this compound and CeMMEC13
This compound has been shown to impair cell viability in cancer cell lines, particularly in combination with the BET bromodomain inhibitor (+)-JQ1. This synergistic effect has been observed in THP-1 acute myeloid leukemia cells and H23 lung adenocarcinoma cells.[1][2]
Signaling Pathways and Mechanism of Action
TAF1 is a scaffold protein within the TFIID complex, which is essential for the assembly of the pre-initiation complex at gene promoters.[5] The bromodomains of TAF1 recognize acetylated histones, facilitating the recruitment of the transcriptional machinery to specific gene loci. By inhibiting the TAF1 bromodomain, this compound is hypothesized to disrupt the transcription of a subset of genes that are critical for cancer cell proliferation and survival.
The synergy observed between this compound and the BET inhibitor (+)-JQ1 suggests a crosstalk between TAF1- and BRD4-mediated transcriptional programs.[6] While both are involved in reading acetylated lysine marks, they may regulate distinct but complementary sets of genes essential for tumor maintenance. Inhibition of both pathways simultaneously leads to a more profound anti-proliferative effect.
Caption: TAF1 Signaling and Inhibition by this compound.
Experimental Protocols
TAF1 Bromodomain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol is adapted from a general method for assessing TAF1 bromodomain binding.[4]
Objective: To determine the in vitro potency of this compound in displacing a biotinylated acetylated histone peptide from the TAF1 bromodomain.
Materials:
-
GST-tagged TAF1 bromodomain 2 protein
-
Biotinylated acetylated histone peptide (e.g., SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK(biotin)-acid)[4]
-
Europium (Eu3+)-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Assay buffer (e.g., 3x BRD Homogeneous Assay Buffer 2)[7]
-
This compound stock solution in DMSO
-
384-well low-volume microplates (e.g., ProxiPlate-384 Plus)
-
Liquid handler (e.g., Echo 525) for compound dispensing
-
HTRF-compatible microplate reader
Procedure:
-
Prepare the assay components in the assay buffer. The final concentrations in a 20 µL reaction volume are typically:
-
5 nM GST-TAF1(BD2)
-
50 nM biotinylated acetylated peptide
-
6.25 nM Streptavidin-XL665
-
1:200 dilution of anti-GST-Eu3+ cryptate
-
-
Dispense serial dilutions of this compound into the assay plate using a liquid handler. The final DMSO concentration should be kept constant, typically at 0.1%.
-
Add the master mix of assay components to the wells containing the compound.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Read the plate on an HTRF-compatible microplate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the HTRF ratio (acceptor signal / donor signal) and plot the data against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for HTRF-based TAF1 binding assay.
Cellular Viability Assay (e.g., MTS or CellTiter-Glo®)
This protocol provides a general framework for assessing the effect of this compound on the viability of THP-1 and H23 cells.
Objective: To measure the dose-dependent effect of this compound, alone and in combination with (+)-JQ1, on the proliferation of cancer cell lines.
Materials:
-
THP-1 or H23 cells
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
(+)-JQ1 stock solution in DMSO
-
96-well cell culture plates (opaque-walled for luminescence assays)
-
Cell viability reagent (e.g., MTS or CellTiter-Glo®)
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed THP-1 or H23 cells into 96-well plates at a predetermined optimal density (e.g., 4x104 cells/well for THP-1).[8]
-
Allow cells to adhere and stabilize for 24 hours.
-
Treat the cells with a serial dilution of this compound. For combination studies, treat cells with a fixed concentration of (+)-JQ1 and a serial dilution of this compound. Include vehicle control (DMSO) wells.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS, 10 minutes for CellTiter-Glo®).[9]
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Caption: Workflow for cellular viability assessment.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of the TAF1 bromodomain. Its selectivity and characterized potency make it a suitable tool for investigating TAF1-dependent transcriptional regulation. Furthermore, the synergistic effects observed with BET inhibitors highlight the potential of co-targeting TAF1 and BRD4 in cancer therapy. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and exploring the therapeutic potential of TAF1 inhibition. Further studies are warranted to fully elucidate the downstream effects of this compound on gene expression and to explore its efficacy in a broader range of disease models.
References
- 1. This compound | Bromodomains | Tocris Bioscience [tocris.com]
- 2. probechem.com [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Transcriptional Regulation by TAF1 Kinase [escholarship.org]
- 6. Dual Inhibition of TAF1 and BET Bromodomains from the BI-2536 Kinase Inhibitor Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. nanopartikel.info [nanopartikel.info]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CeMMEC1: A Technical Whitepaper on Bromodomain Inhibitor Activity
For the attention of: Researchers, scientists, and drug development professionals.
This document provides an in-depth technical overview of the small molecule CeMMEC1. Initial interest in this compound may have been associated with the inhibition of Bromodomain-containing protein 4 (BRD4); however, experimental evidence conclusively demonstrates that this compound does not bind to or inhibit BRD4.[1][2] Instead, this compound exhibits inhibitory activity against other key bromodomain-containing proteins, primarily the second bromodomain of TAF1, and also shows high affinity for the bromodomains of CREBBP, EP300, and BRD9.[3]
This guide clarifies the true molecular targets of this compound, presents the quantitative data on its inhibitory activity, details the experimental protocols used for its characterization, and illustrates the relevant biological pathways and experimental workflows.
Quantitative Inhibitor Activity of this compound
This compound, an N-methylisoquinolinone derivative, was identified through a chemical screening process aimed at discovering molecules that could reactivate a silenced reporter gene.[1][3] While it was found to induce cellular effects similar to those of BRD4 inhibitors, direct binding assays confirmed its lack of activity against BRD4.[1] The primary and other significant targets of this compound are summarized below.
| Target Protein | Parameter | Value (µM) |
| TAF1 (second bromodomain) | IC50 | 0.9[2][3] |
| Kd | 1.8[2][3] | |
| BRD4 (first bromodomain) | Binding | No binding observed[1][2] |
| BRD4 (second bromodomain) | Binding | No binding observed[1][2] |
| CREBBP | Binding | High Affinity[3] |
| EP300 | Binding | High Affinity[3] |
| BRD9 | Binding | High Affinity[3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's activity.
Cellular Screening Assay for RFP Expression
This assay was designed to identify small molecules capable of reactivating a silenced reporter gene.
-
Cell Line: REDS3 cells, which contain a silenced RFP reporter gene.
-
Primary Screening:
-
REDS3 cells were treated with a 10 µM concentration of each compound from a small molecule library.
-
Live-cell imaging was conducted after 24 hours to assess the induction of RFP expression.
-
Initial hits were selected based on their ability to induce RFP expression.[3]
-
-
Secondary Screening:
-
Hits from the primary screen were re-screened in both REDS3 and wild-type KBM7 cells.
-
A three-point dose-response was performed to exclude autofluorescent or toxic compounds.[3]
-
-
Hit Confirmation:
-
Selected hits were further analyzed in an eight-point dose-response (twofold dilutions starting from 100 µM) over a three-point time course (24, 48, and 72 hours).
-
UPLC-MS analysis was performed to confirm the purity and correct mass of the final hit compounds.[3]
-
Amplified Luminescent Proximity Homogenous Assay (AlphaLISA)
This immunoassay was employed to determine the direct binding of this compound to the bromodomains of BRD4.
-
Principle: The assay measures the ability of a compound to compete with an acetylated histone peptide for binding to a bromodomain. A decrease in the fluorescent signal indicates successful competition and therefore binding of the compound.
-
Procedure:
-
The individual bromodomains of BRD4 were incubated with an acetylated histone peptide.
-
This compound was added to the assay at a concentration of 10 µM.
-
The fluorescence was measured to assess any decrease in signal, which would be indicative of binding.[1]
-
-
Outcome for this compound: No decrease in fluorescence was observed, confirming that this compound does not bind to either the first or the second bromodomain of BRD4.[1]
Cell Cycle and Apoptosis Assays
These assays were conducted to evaluate the cellular effects of this compound.
-
Cell Cycle Analysis:
-
Cells were treated with this compound in a dose-dependent manner.
-
The distribution of cells in the different phases of the cell cycle (G1, S, G2/M) was analyzed.
-
A decrease in the S-phase population indicated a G1-phase cell cycle arrest.[1]
-
-
Apoptosis Assay:
-
Cells were treated with this compound.
-
Apoptosis was assessed by AnnexinV staining.
-
An increase in AnnexinV staining indicated the induction of apoptosis.[1]
-
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways related to this compound.
Caption: Workflow for the identification of this compound.
Caption: TAF1 inhibition by this compound phenocopies BRD4 inhibition.
Conclusion
This compound is a valuable chemical probe for studying the biological roles of TAF1, CREBBP, EP300, and BRD9. It is crucial for researchers to recognize that this compound is not a BRD4 inhibitor, and its observed cellular effects, which may resemble those of BRD4 inhibition, are mediated through its action on other bromodomain-containing proteins.[1] The functional link between TAF1 and BRD4, where the inhibition of TAF1 phenocopies BRD4 inhibition, suggests a potential cross-talk between these two proteins in regulating gene expression.[1] Further investigation into the precise mechanisms of action of this compound will continue to illuminate the complex roles of these epigenetic readers in health and disease.
References
In-Depth Technical Guide: Epigenetic Modulation by CeMMEC1
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC1 is a small molecule inhibitor targeting the epigenetic reader proteins TAF1 and BRD4, key regulators of gene transcription. By modulating the activity of these proteins, this compound presents a promising avenue for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its effects on cellular processes, outlining experimental protocols for its study, and visualizing the associated signaling pathways. While direct quantitative data for this compound is emerging, this guide also incorporates analogous data from the TAF1 inhibitor BAY-299 to provide a broader context for the therapeutic potential of TAF1 inhibition.
Introduction to this compound and its Targets
This compound is an N-methylisoquinolinone that functions as an inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1) and Bromodomain-containing protein 4 (BRD4). These proteins are critical components of the cellular machinery that reads epigenetic marks, specifically acetylated lysines on histone tails, to regulate gene expression.
-
TAF1: The largest subunit of the transcription factor IID (TFIID) complex, TAF1 plays a crucial role in the initiation of RNA polymerase II-mediated transcription. Its bromodomain allows it to recognize acetylated histones, anchoring the TFIID complex to promoters and facilitating the assembly of the pre-initiation complex. TAF1 has been implicated in the regulation of the p53 tumor suppressor and its dysfunction is associated with various diseases, including cancer.
-
BRD4: A member of the bromodomain and extra-terminal domain (BET) family of proteins, BRD4 is a key regulator of transcription elongation. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II and promote productive transcription. BRD4 is a well-established therapeutic target in several cancers due to its role in regulating the expression of oncogenes like c-Myc.
Quantitative Data on this compound and Related Inhibitors
Quantitative assessment of inhibitor potency and efficacy is crucial for drug development. This section summarizes the available data for this compound and the analogous TAF1 inhibitor, BAY-299.
Table 1: Inhibitor Activity and Selectivity
| Compound | Target | Assay Type | Value | Reference |
| This compound | TAF1 (second bromodomain) | Kd | 1.8 µM | |
| This compound | TAF1 | IC50 | 0.9 µM | |
| BAY-299 | TAF1 BD2 | IC50 | 8 nM | [1] |
| BAY-299 | TAF1L BD2 | IC50 | 106 nM | [1] |
| BAY-299 | BRPF2 BD | IC50 | 67 nM | [1] |
Table 2: Cellular Activity of the TAF1 Inhibitor BAY-299 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Assay | Metric | Value | Reference |
| MV4-11 | Cell Viability (CCK-8) | % Inhibition (4 µM, 72h) | ~50% | [2] |
| NB4 | Cell Viability (CCK-8) | % Inhibition (4 µM, 72h) | ~60% | [2] |
| MOLM-13 | Cell Proliferation | GI50 | 1060 nM | [1] |
| MV4-11 | Cell Proliferation | GI50 | 2630 nM | [1] |
| MV4-11 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (4 µM, 48h) | Significant Increase | [2] |
| NB4 | Apoptosis (Flow Cytometry) | % Apoptotic Cells (4 µM, 48h) | Significant Increase | [2] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by disrupting the normal function of TAF1 and BRD4 in transcriptional regulation. Inhibition of these proteins leads to downstream effects on cell cycle progression and apoptosis.
TAF1 Inhibition Pathway
By inhibiting the TAF1 bromodomain, this compound prevents the TFIID complex from efficiently binding to acetylated histones at gene promoters. This can lead to a global disruption of transcription initiation, affecting the expression of a wide range of genes, including those essential for cell survival and proliferation. Studies with the TAF1 inhibitor BAY-299 have shown that this can lead to the activation of apoptotic pathways.[2][3]
BRD4 Inhibition Pathway
Inhibition of BRD4 by this compound prevents its binding to acetylated histones at enhancers and promoters. This blocks the recruitment of P-TEFb, leading to the suppression of transcriptional elongation of key oncogenes, most notably c-Myc. Downregulation of c-Myc and its target genes results in cell cycle arrest and induction of apoptosis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of this compound's biological activity. The following sections provide methodologies for key assays.
Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., THP-1, H23)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plates for 1-4 hours at 37°C and 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines the detection and quantification of apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound and a vehicle control for the desired time period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be included for proper compensation and gating.
Conclusion and Future Directions
This compound represents a promising epigenetic modulator with the potential for therapeutic development, particularly in oncology. Its dual inhibition of TAF1 and BRD4 offers a multi-pronged approach to disrupting cancer cell transcription. Further research is warranted to fully elucidate the dose-response relationships of this compound in a broader range of cancer models, to quantify its impact on the expression of specific downstream target genes, and to explore its potential in combination therapies. As of the writing of this guide, no clinical trials for this compound have been registered. The continued investigation of this compound and other TAF1/BRD4 inhibitors will be crucial in advancing our understanding of epigenetic regulation in disease and in developing novel therapeutic strategies.
References
The Role of CeMMEC1 in Gene Transcription: A Technical Overview
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CeMMEC1 is a selective inhibitor of the second bromodomain (BD2) of the Transcription Factor IID (TFIID) subunit TAF1, a critical component of the pre-initiation complex in eukaryotic gene transcription. Research has demonstrated that this compound mimics the effects of BRD4 inhibition without directly targeting BRD4, revealing a functional cross-talk between TAF1 and BRD4. This molecule acts synergistically with BRD4 inhibitors, such as (+)-JQ1, to suppress the proliferation of cancer cells, particularly those driven by the MYC oncogene. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction to this compound
This compound, a potent and selective small molecule, has emerged from chemical screening as a valuable tool for dissecting the complexities of gene transcription.[1] Its primary target is the second bromodomain of TAF1, a large scaffolding protein within the general transcription factor TFIID.[1][2] By inhibiting TAF1, this compound provides a novel avenue for modulating gene expression, particularly in disease states such as cancer where transcriptional programs are dysregulated.
Mechanism of Action: TAF1 Inhibition and BRD4-TAF1 Cross-talk
The canonical role of TFIID, and by extension TAF1, is in the initiation of transcription. TAF1's bromodomains are thought to recognize acetylated histones, anchoring the TFIID complex to active promoters and facilitating the assembly of the RNA Polymerase II pre-initiation complex.
This compound's inhibitory action on TAF1's second bromodomain disrupts this process. This interference with transcription initiation phenocopies the effects of inhibiting BRD4, a well-known transcriptional co-activator involved in transcriptional elongation.[1] Further investigation has revealed a physical interaction between TAF1 and BRD4, suggesting a cooperative role in regulating the expression of key oncogenes like MYC.[1] The inhibition of TAF1 by this compound appears to sensitize cancer cells to the effects of BRD4 inhibition, leading to a potent synergistic anti-proliferative effect.[1]
Signaling Pathway of this compound in Gene Transcription
Caption: this compound inhibits TAF1, which interacts with BRD4, to suppress MYC expression and cell proliferation.
Quantitative Data
The following tables summarize the key quantitative findings from studies on this compound.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Reference |
| TAF1 (BD2) | IC50 | 0.9 µM | [2] |
| TAF1 (BD2) | Kd | 1.8 µM | |
| BRD4 | Binding | Very Weak | [2] |
Table 2: Synergistic Anti-proliferative Effects of this compound and (+)-JQ1
| Cell Line | Treatment | Effect | Reference |
| THP-1 | This compound + (+)-JQ1 | Synergistic inhibition of proliferation | |
| H23 | This compound + (+)-JQ1 | Synergistic inhibition of proliferation | |
| KBM7 | shRNA for TAF1 + (+)-JQ1 | Increased sensitivity to (+)-JQ1 | [1] |
Table 3: Effect of this compound on c-MYC Expression
| Cell Line | Treatment | Result | Reference |
| REDS3 | Downregulation of TAF1 | Decreased c-MYC expression | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
High-Throughput Chemical Screen for Modulators of BRD4-dependent Heterochromatization
This protocol describes the primary screen that led to the identification of this compound.
-
Cell Line: REDS3 (Reporter for Epigenetic Drug Screening) cells, derived from KBM7, were used. These cells express a red fluorescent protein (RFP) upon BRD4 inhibition.
-
Compound Library: A high-diversity chemical library was screened.
-
Assay Procedure:
-
REDS3 cells were seeded in 384-well plates.
-
Compounds were added at a final concentration of 10 µM.
-
Plates were incubated for 24 hours.
-
Live-cell imaging was performed to detect RFP expression.
-
-
Hit Selection and Validation:
-
Primary hits were identified based on RFP induction.
-
Hits were re-screened in a three-point dose-response manner in both REDS3 and wild-type KBM7 cells to exclude autofluorescent and toxic compounds.
-
Validated hits were further characterized in an eight-point dose-response and three-point time course (24, 48, 72 hours).
-
The purity and mass of the final hits were confirmed by UPLC-MS.[2]
-
Workflow for High-Throughput Chemical Screen
Caption: High-throughput screening workflow leading to the discovery of this compound.
Co-immunoprecipitation for TAF1-BRD4 Interaction
This protocol was used to demonstrate the physical interaction between TAF1 and BRD4.
-
Cell Line: 293T cells.
-
Transfection: Cells were transfected with a BRD4-FLAG expression vector.
-
Lysis: 48 hours post-transfection, cells were lysed in a suitable lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Cell lysates were incubated with anti-FLAG antibody-conjugated beads overnight at 4°C.
-
The beads were washed extensively to remove non-specific binding proteins.
-
-
Elution and Western Blotting:
-
Bound proteins were eluted from the beads.
-
Eluates were resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with antibodies against TAF1 and FLAG to detect the co-immunoprecipitated proteins.[1]
-
Cell Viability Assay
This protocol was used to assess the synergistic effect of this compound and (+)-JQ1 on cell proliferation.
-
Cell Lines: KBM7 cells with and without shRNA-mediated TAF1 knockdown.
-
Treatment: Cells were treated with a dose range of (+)-JQ1.
-
Incubation: Cells were incubated for 96 hours.
-
Viability Measurement: Cell viability was assessed using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue).
-
Data Analysis: Viability was normalized to vehicle-treated control cells, and dose-response curves were generated to determine the effect of TAF1 knockdown on sensitivity to (+)-JQ1.[1]
Conclusion and Future Directions
This compound is a pivotal chemical probe that has illuminated a previously unappreciated functional link between the transcriptional initiation factor TAF1 and the elongation factor BRD4. Its ability to synergize with BRD4 inhibitors opens up new therapeutic avenues for cancers reliant on transcriptional addiction, particularly those driven by MYC. Future research should focus on developing more potent and selective derivatives of this compound for potential clinical applications. Furthermore, genome-wide studies, such as RNA-seq and ChIP-seq, using this compound will be instrumental in fully elucidating the downstream transcriptional consequences of TAF1 bromodomain inhibition and its interplay with BRD4 across the genome.
References
CeMMEC1: A Technical Guide to its Putative Downstream Target Genes and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC1 is a potent small molecule inhibitor targeting the bromodomains of several key epigenetic regulators, primarily the TAF1 and BRD4 proteins. By interfering with the function of these proteins, this compound is predicted to modulate the transcription of a host of downstream target genes, thereby impacting critical cellular processes such as cell cycle progression, proliferation, and oncogenesis. This technical guide synthesizes the current understanding of the downstream effects of TAF1 and BRD4 inhibition to delineate the putative target genes and signaling pathways regulated by this compound. Detailed experimental and bioinformatic protocols for the identification and validation of these targets are also provided.
Introduction to this compound and its Primary Targets
This compound is a chemical probe that exhibits inhibitory activity against the bromodomains of TAF1 (TATA-box binding protein associated factor 1) and BRD4 (Bromodomain-containing protein 4). Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histones and other proteins, thereby playing a crucial role in the regulation of gene expression.
-
TAF1: A core component of the TFIID transcription factor complex, TAF1 is essential for the initiation of transcription by RNA polymerase II. Its bromodomains are thought to be involved in recognizing acetylated chromatin, facilitating the assembly of the transcription pre-initiation complex at gene promoters.
-
BRD4: A member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, BRD4 is a key transcriptional co-activator. It binds to acetylated histones at enhancers and promoters, recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II and promote transcriptional elongation.
By inhibiting the bromodomains of TAF1 and BRD4, this compound is expected to disrupt these fundamental transcriptional processes, leading to the downregulation of a specific set of genes.
Putative Downstream Target Genes of this compound
Direct experimental evidence detailing the complete set of this compound downstream target genes is currently limited. However, based on extensive research into the functions of its primary targets, TAF1 and BRD4, a putative list of downstream genes can be compiled.
Genes Regulated by BRD4 Inhibition
Inhibition of BRD4 by small molecules like JQ1 has been shown to downregulate key oncogenes and cell cycle regulators.
| Target Gene/Complex | Function | Putative Effect of this compound |
| MYC | Transcription factor, master regulator of cell proliferation, growth, and metabolism.[1][2] | Downregulation |
| FOXM1 | Transcription factor involved in cell cycle progression and mitosis. | Downregulation |
| AURKB | Aurora kinase B, essential for chromosome segregation. | Downregulation |
| PLK1 | Polo-like kinase 1, a key regulator of mitosis. | Downregulation |
| Cyclin B1 | Regulates entry into mitosis. | Downregulation |
| YAP/TAZ Signaling | Transcriptional co-activators in the Hippo pathway, regulating cell proliferation and organ size.[3][4][5][6][7] | Downregulation of target genes |
| CTGF | Connective tissue growth factor, involved in cell adhesion and migration. | Downregulation |
| CYR61 | Cysteine-rich angiogenic inducer 61, promotes cell proliferation and angiogenesis. | Downregulation |
| SOX9 | Transcription factor involved in development and cancer. | Downregulation |
Genes Regulated by TAF1 Inhibition
Inhibition of TAF1's bromodomains is expected to affect the transcription of genes that are highly dependent on TFIID for initiation. Studies with TAF1 inhibitors suggest a role in regulating genes involved in cell differentiation and specific oncogenic programs.
| Target Gene/Complex | Function | Putative Effect of this compound |
| GATA1 Transcriptional Program | Master regulator of hematopoiesis. | Downregulation |
| MYC Transcriptional Program | As a key downstream effector of many growth signaling pathways, its transcription is also influenced by TAF1-containing complexes. | Downregulation |
| Cell Differentiation Genes | TAF1 plays a role in activating genes associated with cellular differentiation.[8] | Dysregulation |
Signaling Pathways Potentially Modulated by this compound
The downstream effects of this compound are mediated through the disruption of key signaling pathways controlled by its primary targets.
MYC-Driven Proliferation Pathway
BRD4 is a critical co-activator for the transcription of the MYC proto-oncogene. By displacing BRD4 from the MYC promoter and enhancers, this compound is expected to suppress MYC expression, leading to cell cycle arrest and apoptosis in MYC-dependent cancers.
FOXM1-Regulated Cell Cycle Progression
FOXM1 is a master regulator of G2/M phase gene expression. BRD4 has been shown to regulate the expression of FOXM1. Therefore, this compound could induce cell cycle arrest by inhibiting the BRD4-FOXM1 axis.[9][10][11][12][13]
TAF1-Mediated Transcriptional Initiation
As a core component of TFIID, TAF1 is critical for the initiation of transcription. This compound's inhibition of TAF1's bromodomains likely disrupts the recruitment of the pre-initiation complex to the promoters of a subset of genes, leading to their downregulation.[8][14][15][16]
Experimental Protocols for Target Identification and Validation
To definitively identify the downstream target genes of this compound, a combination of transcriptomic and genomic approaches is recommended.
Global Transcriptomic Profiling using RNA-Sequencing (RNA-Seq)
Objective: To identify genes that are differentially expressed upon treatment with this compound.
Experimental Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate a relevant cancer cell line (e.g., a line known to be sensitive to BET inhibitors) at an appropriate density. Treat cells with a concentration range of this compound and a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit, ensuring high purity and integrity (RIN > 8).
-
Library Preparation: Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Bioinformatic Analysis:
-
Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated in this compound-treated samples compared to controls.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the differentially expressed genes to identify enriched biological processes and pathways.
-
Genome-wide Binding Site Analysis using Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
Objective: To determine the genomic regions where TAF1 and BRD4 binding is altered by this compound treatment.
Experimental Workflow:
Detailed Methodology:
-
Cell Treatment and Crosslinking: Treat cells with this compound or DMSO. Crosslink protein-DNA complexes with formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with antibodies specific for TAF1 or BRD4. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
DNA Purification: Reverse the crosslinks and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Bioinformatic Analysis:
-
Read Alignment: Align sequenced reads to the reference genome.
-
Peak Calling: Use software like MACS2 to identify genomic regions with significant enrichment of reads (peaks), representing protein binding sites.
-
Differential Binding Analysis: Compare peak intensities between this compound-treated and control samples to identify regions where TAF1 or BRD4 binding is altered.
-
Peak Annotation and Motif Analysis: Annotate the peaks to nearby genes and perform motif analysis to identify transcription factor binding motifs enriched in the peak regions.
-
Conclusion
This compound represents a valuable chemical tool for probing the functions of TAF1 and BRD4. While direct experimental data on its downstream targets is still emerging, a strong inference can be made based on the known roles of its primary targets. The inhibition of TAF1 and BRD4 by this compound is predicted to lead to the downregulation of key oncogenes such as MYC and FOXM1, and to disrupt signaling pathways critical for cancer cell proliferation and survival. The experimental and bioinformatic workflows detailed in this guide provide a robust framework for the definitive identification and characterization of the downstream target genes of this compound, which will be crucial for its further development as a potential therapeutic agent.
References
- 1. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanoregulation of YAP and TAZ in Cellular Homeostasis and Disease Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of signaling pathways regulating YAP/TAZ activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanoregulation and pathology of YAP/TAZ via Hippo and non-Hippo mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of YAP/TAZ in mechanotransduc ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. FOXM1 in sarcoma: role in cell cycle, pluripotency genes and stem cell pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FOXM1 Transcriptionally Co-Upregulates Centrosome Amplification and Clustering Genes and Is a Biomarker for Poor Prognosis in Androgen Receptor-Low Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FOXM1 cistrome predicts breast cancer metastatic outcome better than FOXM1 expression levels or tumor proliferation index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FOXM1: An emerging master regulator of DNA damage response and genotoxic agent resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. TAF1 bromodomain inhibition as a candidate epigenetic driver of congenital heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
Unveiling the Selectivity Profile of CeMMEC1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 has emerged as a valuable chemical probe for studying the biological roles of the TATA-box binding protein associated factor 1 (TAF1). As an N-methylisoquinolinone derivative, this compound primarily targets the second bromodomain of TAF1 (TAF1(2)), a key interaction in the regulation of gene transcription.[1][2] Understanding the selectivity of this compound is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the selectivity of this compound, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Quantitative Selectivity Profile of this compound
The following table summarizes the known binding affinities and inhibitory concentrations of this compound against various bromodomain-containing proteins. The data has been compiled from multiple sources to provide a clear and comparative overview of its selectivity.
| Target | Assay Type | Metric | Value (µM) | Selectivity Notes |
| TAF1 (BD2) | Biochemical Assay | IC50 | 0.9 | Primary Target |
| TAF1 (BD2) | Biochemical Assay | Kd | 1.8 | Primary Target |
| BRD4 | Biochemical Assay | - | Weak binding | Highly selective over BRD4 |
| CREBBP | Biochemical Assay | - | High affinity | Off-target with high affinity |
| EP300 | Biochemical Assay | - | High affinity | Off-target with high affinity |
| BRD9 | Biochemical Assay | - | High affinity | Off-target with high affinity |
IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant. Data is still emerging, and a comprehensive screen across the entire kinome or bromodomain family has not been published. The term "high affinity" for CREBBP, EP300, and BRD9 is based on qualitative descriptions in the literature; specific IC50 or Kd values have not been publicly reported.
Experimental Protocols
TAF1 (BD2) Inhibition Assay (AlphaLISA-based)
This protocol is adapted from commercially available TAF1 (BD2) inhibitor screening assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
GST-tagged TAF1 bromodomain 2 (a.a. 1519-1651)
-
Biotinylated acetylated histone substrate peptide
-
AlphaLISA® Glutathione Acceptor beads
-
AlphaScreen® Streptavidin-conjugated Donor beads
-
Assay Buffer
-
384-well OptiPlate™
-
AlphaScreen-capable microplate reader
-
This compound (or other test compounds)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Reaction Mixture Preparation: In a 384-well plate, add the following components in order:
-
Assay buffer
-
Diluted this compound or vehicle control (for positive and negative controls)
-
GST-tagged TAF1(BD2) protein
-
Biotinylated acetylated histone substrate
-
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow for binding.
-
Addition of Acceptor Beads: Add Glutathione AlphaLISA® Acceptor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 60 minutes.
-
Addition of Donor Beads: Add Streptavidin-conjugated Donor beads to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Read the plate on an AlphaScreen-capable microplate reader at an excitation of 680 nm and emission of 520-620 nm.
-
Data Analysis: The decrease in AlphaLISA signal is proportional to the inhibition of TAF1(BD2) binding. Calculate the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the engagement of this compound with its target proteins in a cellular context. This generalized protocol can be adapted for specific cell lines and targets.
Materials:
-
Cell line of interest (e.g., THP-1, H23)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease inhibitor cocktail
-
Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)
-
Temperature-controlled thermal cycler or heating block
-
Centrifuge
-
SDS-PAGE and Western blotting reagents and equipment
-
Primary antibodies against TAF1 and other potential off-targets (e.g., CREBBP, EP300, BRD9)
-
Secondary antibodies
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat the cells with this compound at various concentrations or with DMSO as a vehicle control. Incubate for a specified period (e.g., 1-2 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove any unbound compound.
-
Resuspension: Resuspend the cell pellets in PBS containing a protease inhibitor cocktail.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells using a suitable method (e.g., three cycles of freeze-thaw in liquid nitrogen and a 25°C water bath).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation for Western Blot: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize the protein concentrations for all samples. Prepare samples for SDS-PAGE.
-
Western Blotting: Perform SDS-PAGE and transfer the proteins to a PVDF membrane. Probe the membrane with primary antibodies against the target protein (e.g., TAF1) and a loading control.
-
Data Analysis: Quantify the band intensities. A ligand-bound protein will be more thermally stable and will be present in higher amounts in the soluble fraction at elevated temperatures compared to the unbound protein. Plot the band intensity versus temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TAF1's role in transcription and its inhibition by this compound.
Caption: Workflow for the TAF1(BD2) AlphaLISA-based inhibition assay.
Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound is a selective inhibitor of the second bromodomain of TAF1, demonstrating its utility as a chemical probe to investigate the function of this epigenetic reader. While it shows high affinity for other bromodomains within the CREBBP/EP300 and BRD9 families, it is notably selective against the well-studied BET family member, BRD4. The provided experimental protocols offer a framework for researchers to independently verify its potency and cellular target engagement. Further comprehensive profiling studies will be invaluable in fully elucidating the off-target landscape of this compound and will aid in the interpretation of future biological studies and potential therapeutic applications.
References
CeMMEC1: A Novel Bromodomain Inhibitor Targeting TAF1 in Hematological Malignancies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
CeMMEC1 is a novel small molecule N-methylisoquinolinone that acts as a potent and selective inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1). Emerging research has identified TAF1 as a critical co-factor in the pathogenesis of certain hematological malignancies, particularly acute myeloid leukemia (AML). By targeting TAF1, this compound presents a promising therapeutic strategy to disrupt the transcriptional program of cancer cells, leading to cell growth inhibition and apoptosis. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visual representation of the relevant signaling pathways.
Introduction to TAF1 in Hematological Malignancies
TAF1 is a large, multidomain protein that functions as a core component of the general transcription factor TFIID. It plays a crucial role in the initiation of transcription by recognizing core promoter elements and serving as a scaffold for the assembly of the pre-initiation complex. Recent studies have highlighted the importance of TAF1 in the proliferation and survival of leukemia cells.[1][2] Notably, TAF1 has been shown to be a key dependency in AML driven by the AML1-ETO fusion protein.[2] Knockdown of TAF1 in AML cells impairs their self-renewal capacity and induces myeloid differentiation and apoptosis, suggesting that TAF1 is a viable therapeutic target in this context.[2][3]
This compound: A Selective TAF1 Bromodomain Inhibitor
This compound was identified as a selective inhibitor of the second bromodomain of TAF1. It exhibits a distinct selectivity profile, with weaker activity against other bromodomain-containing proteins such as BRD4, CREBBP, and EP300. This selectivity is crucial for minimizing off-target effects and potential toxicity.
Mechanism of Action
The bromodomain of TAF1 is responsible for recognizing and binding to acetylated lysine residues on histones and other proteins. This interaction is critical for tethering the TFIID complex to chromatin and initiating gene transcription. This compound competitively binds to the acetyl-lysine binding pocket of the second TAF1 bromodomain, thereby displacing it from its natural binding sites on chromatin. This disruption of TAF1 function leads to the dysregulation of a specific set of genes essential for the survival and proliferation of leukemia cells.
Data Presentation
The following tables summarize the quantitative data available for this compound's binding affinity and its effects on a relevant hematological malignancy cell line.
| Binding Affinity of this compound | |
| Target | Kd (µM) |
| TAF1 (2nd Bromodomain) | 1.8 |
| In Vitro Activity of this compound in THP-1 (AML Cell Line) | |
| Assay | IC50 (µM) |
| Cell Proliferation | 0.9 |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
TAF1 Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Objective: To quantify the binding affinity of this compound to the TAF1 bromodomain.
Materials:
-
Recombinant GST-tagged TAF1 bromodomain 2.
-
Biotinylated acetylated histone H4 peptide.
-
Europium-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-conjugated XL665 (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA).
-
This compound compound.
-
384-well low-volume microplates.
-
TR-FRET plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add the TAF1 bromodomain, biotinylated histone peptide, and the serially diluted this compound.
-
Incubate for 60 minutes at room temperature to allow for binding equilibrium.
-
Add the europium-labeled anti-GST antibody and streptavidin-conjugated XL665.
-
Incubate for another 60 minutes at room temperature in the dark.
-
Read the plate on a TR-FRET reader at an excitation wavelength of 320 nm and emission wavelengths of 620 nm (Europium) and 665 nm (XL665).
-
The TR-FRET signal is proportional to the amount of TAF1 bound to the histone peptide. The displacement of the peptide by this compound results in a decrease in the FRET signal.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation. The Kd can be determined using the Cheng-Prusoff equation.
Cell Proliferation Assay (e.g., CCK-8 or MTT)
Objective: To determine the effect of this compound on the proliferation of hematological malignancy cell lines.
Materials:
-
Hematological malignancy cell line (e.g., THP-1).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
This compound compound.
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight (if applicable).
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium and add the medium containing different concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 2-4 hours.
-
For MTT, add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) and incubate overnight.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To assess the induction of apoptosis by this compound in leukemia cells.
Materials:
-
Leukemia cell line (e.g., THP-1).
-
This compound compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer).
-
Flow cytometer.
Procedure:
-
Seed cells and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Mandatory Visualizations
Signaling Pathways
Caption: TAF1 Inhibition by this compound in Hematological Malignancies.
Experimental Workflow
Caption: Workflow for the In Vitro Characterization of this compound.
Conclusion and Future Directions
This compound represents a promising new tool for the investigation of TAF1's role in hematological malignancies and a potential starting point for the development of novel therapeutics. Its selectivity for the TAF1 bromodomain offers a distinct advantage over less selective bromodomain inhibitors. Further research is warranted to explore the efficacy of this compound in a broader range of hematological malignancy subtypes, both as a single agent and in combination with other anti-cancer drugs. In vivo studies in relevant animal models will be crucial to assess its pharmacokinetic properties, tolerability, and anti-leukemic activity in a more complex biological system. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate these future investigations and accelerate the translation of this promising therapeutic strategy.
References
The Discovery and Synthesis of CeMMEC1: A TAF1 Bromodomain Inhibitor with Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CeMMEC1, an N-methylisoquinolinone derivative, has emerged as a significant small molecule inhibitor of the second bromodomain of TAF1 (Transcription Initiation Factor TFIID Subunit 1). Its discovery stemmed from a phenotypic screen designed to identify compounds that mimic the effects of BRD4 inhibition without directly targeting BRD4. This compound has demonstrated potent anti-proliferative and pro-apoptotic effects in cancer cell lines, highlighting its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, incorporating detailed experimental protocols and data presented for clarity and reproducibility.
Discovery of this compound
This compound was identified through a high-throughput screening campaign aimed at discovering small molecules that could functionally mimic the inhibition of BRD4, a key epigenetic reader and therapeutic target in cancer. The screening utilized a reporter cell line, REDS3, engineered to express Red Fluorescent Protein (RFP) upon the inhibition of BRD4.
High-Throughput Screening Cascade
The screening process involved a multi-step cascade to identify and validate true hits while eliminating false positives.
-
Primary Screening: A library of small molecules was screened at a concentration of 10 µM in REDS3 cells. Live-cell imaging was used to identify compounds that induced RFP expression after 24 hours of treatment.
-
Hit Confirmation and Dose-Response: Initial hits were rescreened in both REDS3 and wild-type KBM7 cells (the parental cell line) in a three-point dose-response format to exclude autofluorescent or toxic compounds.
-
Secondary Validation: 80 selected small molecules were further analyzed in an eight-point dose-response (twofold dilutions starting from 100 µM) and a three-point time course (24, 48, and 72 hours) to confirm time- and dose-dependent RFP expression without autofluorescence.
-
Purity and Mass Analysis: The purity and correct mass of the final 22 hits were confirmed by UPLC-MS analysis.
This compound was identified as a compound that robustly induced RFP expression but did not directly bind to BRD4, suggesting a novel mechanism of action.
Mechanism of Action
Further investigation revealed that this compound functions by inhibiting the second bromodomain (BD2) of TAF1. TAF1 is the largest subunit of the general transcription factor TFIID and plays a crucial role in the initiation of transcription.
Target Identification and Selectivity
Biochemical assays demonstrated that this compound binds to the second bromodomain of TAF1 with high affinity. While it showed weak binding to BRD4, it also displayed affinity for the bromodomains of other proteins, including CREBBP, EP300, and BRD9.[1]
Signaling Pathway
This compound's inhibition of the TAF1 bromodomain disrupts the normal transcriptional machinery, leading to downstream effects that mimic BRD4 inhibition. One of the key consequences is the repression of the oncogene c-MYC, a critical driver of cell proliferation in many cancers. The synergy observed between this compound and BRD4 inhibitors suggests a cross-talk between TAF1 and BRD4 in regulating cancer cell proliferation.
Synthesis of this compound
This compound is an N-methylisoquinolinone derivative. While a specific, detailed, step-by-step synthesis protocol for this compound has not been publicly disclosed in the reviewed literature, a general synthetic approach can be proposed based on established methods for the synthesis of similar isoquinolinone scaffolds.
General Synthetic Strategy
The synthesis of N-methylisoquinolinone derivatives typically involves the construction of the isoquinoline core followed by N-methylation. A plausible retrosynthetic analysis suggests that the core could be assembled through methods such as the Bischler-Napieralski or Pictet-Spengler reactions, followed by oxidation and subsequent functional group manipulations.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the biological activity of this compound.
| Parameter | Value | Assay | Reference |
| IC50 (TAF1 BD2) | 0.9 µM | Biochemical Assay | [1][2] |
| Kd (TAF1 BD2) | 1.8 µM | Biochemical Assay | [2][3] |
| Target Bromodomain | Binding Affinity | Reference |
| TAF1 (BD2) | High | [1] |
| CREBBP | High | [1] |
| EP300 | High | [1] |
| BRD9 | High | [1] |
| BRD4 | Very Weak | [1] |
Detailed Experimental Protocols
TAF1 Bromodomain Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol is adapted from commercially available TAF1 bromodomain assay kits.
Materials:
-
GST-tagged TAF1 protein
-
Acetylated biotinylated peptide substrate (e.g., SGRGK(ac)GGK(ac)GLGK(ac)GGAK(ac)RHRK(biotin)-acid)
-
Europium (Eu3+)-conjugated anti-GST antibody (donor)
-
Streptavidin-conjugated acceptor (e.g., XL665)
-
Assay Buffer
-
This compound and control compounds
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
Dispense the compounds into the 384-well assay plate.
-
Add the GST-tagged TAF1 protein to the wells and incubate for a short period to allow for compound binding.
-
Add a mixture of the biotinylated peptide substrate and the Eu3+-conjugated anti-GST antibody to the wells.
-
Add the streptavidin-conjugated acceptor to the wells.
-
Incubate the plate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation (e.g., at 320 nm).
-
Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.
Cell Viability Assay (THP-1 Cells)
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound, (S)-JQ1 (positive control), and DMSO (vehicle control)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed THP-1 cells in a 96-well plate at a desired density (e.g., 1 x 104 cells/well) and allow them to acclimate.
-
Prepare serial dilutions of this compound, (S)-JQ1, and DMSO in the culture medium.
-
Treat the cells with the compounds and incubate for the desired time periods (e.g., 48 or 72 hours).
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for a few minutes to induce cell lysis.
-
Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and generate dose-response curves.
Apoptosis Assay (Annexin V Staining)
Materials:
-
THP-1 cells
-
This compound, (S)-JQ1, and DMSO
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat THP-1 cells with the indicated concentrations of this compound, (S)-JQ1, or DMSO for a specified time (e.g., 72 hours).
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry, quantifying the percentage of Annexin V-positive cells.
Conclusion
The discovery of this compound as a selective inhibitor of the TAF1 bromodomain represents a significant advancement in the field of epigenetic drug discovery. Its unique mechanism of action, which phenocopies BRD4 inhibition through a distinct target, opens up new avenues for therapeutic intervention in cancers and other diseases driven by transcriptional dysregulation. The data and protocols presented in this guide provide a solid foundation for further research into the biological activities, therapeutic potential, and structure-activity relationships of this compound and related compounds. Future efforts to elucidate a detailed synthetic route will be crucial for the broader availability and further development of this promising molecule.
References
Methodological & Application
Application Notes and Protocols for CMeC-1 Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The CMeC-1 cell line, derived from a canine melanoma, serves as a valuable in vitro model for studying melanoma tumorigenesis, evaluating novel therapeutic agents, and investigating the complex signaling pathways involved in this aggressive cancer. These application notes provide a detailed protocol for the successful culture and maintenance of the CMeC-1 cell line, ensuring reproducibility and reliability of experimental results.
Cell Line Characteristics
| Characteristic | Description | Reference |
| Cell Line Name | CMeC-1 | [1] |
| Synonyms | CMeC1, C1 | [1] |
| Species of Origin | Canis lupus familiaris (Dog) | [1] |
| Disease | Canine Melanoma | [1] |
| Morphology | Spindle-shaped | [2] |
| Doubling Time | 37.7 ± 3.44 hours | [1][3] |
| Tumorigenicity | Yes, in nude mice. | [2][3] |
Quantitative Data for Cell Culture
The following tables provide a summary of the quantitative parameters for the culture of CMeC-1 cells. These are recommended starting points and may require optimization for specific experimental conditions.
Table 1: Recommended Seeding Densities
| Culture Vessel | Surface Area (cm²) | Recommended Seeding Density (cells/cm²) | Total Cells per Vessel |
| T-25 Flask | 25 | 2.0 x 10⁴ | 5.0 x 10⁵ |
| T-75 Flask | 75 | 2.0 x 10⁴ | 1.5 x 10⁶ |
| 6-well Plate | 9.5 | 2.0 x 10⁴ | 1.9 x 10⁵ |
| 24-well Plate | 1.9 | 2.0 x 10⁴ | 3.8 x 10⁴ |
| 96-well Plate | 0.32 | 2.0 x 10⁴ | 6.4 x 10³ |
Note: A general seeding density for neoplastic canine melanocytes is recommended at 2 x 10⁴ cells/cm²[4].
Table 2: Expected Cell Yield at Confluency
| Culture Vessel | Surface Area (cm²) | Expected Cell Yield (cells/cm²) | Total Cell Yield per Vessel |
| T-25 Flask | 25 | ~1.0 x 10⁵ | ~2.5 x 10⁶ |
| T-75 Flask | 75 | ~1.0 x 10⁵ | ~7.5 x 10⁶ |
Note: A typical yield for confluent mammalian cell lines is approximately 1 x 10⁵ cells/cm²[5].
Experimental Protocols
Materials and Reagents
-
CMeC-1 cells
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Dimethyl sulfoxide (DMSO)
-
Sterile cell culture flasks, plates, and pipettes
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cryovials
Complete Growth Medium Preparation
-
To a 500 mL bottle of RPMI 1640 medium, add 50 mL of FBS to a final concentration of 10%.
-
Add 5 mL of Penicillin-Streptomycin solution to a final concentration of 100 U/mL Penicillin and 100 µg/mL Streptomycin.
-
Store the complete growth medium at 4°C.
Thawing of Cryopreserved CMeC-1 Cells
-
Rapidly thaw the cryovial of CMeC-1 cells in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Under sterile conditions, transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium after 24 hours to remove any residual DMSO.
Subculturing CMeC-1 Cells
CMeC-1 cells should be subcultured when they reach 80-90% confluency.
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with 5-10 mL of sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask, ensuring the entire cell monolayer is covered.
-
Incubate at 37°C for 3-5 minutes, or until the cells detach. Monitor detachment under an inverted microscope.
-
Once detached, add 7-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed new flasks at the recommended seeding density (see Table 1). A general split ratio for routine maintenance can range from 1:2 to 1:10, depending on the desired cell density and experimental timeline[6][7]. For a 1:5 split, for example, transfer 20% of the cell suspension to a new flask of the same size and add the appropriate volume of fresh medium.
-
Incubate the newly seeded flasks at 37°C in a humidified atmosphere with 5% CO₂.
Cryopreservation of CMeC-1 Cells
-
Follow steps 1-6 of the subculturing protocol to obtain a single-cell suspension.
-
Perform a cell count and determine cell viability. Viability should be above 90% for optimal cryopreservation.
-
Centrifuge the cell suspension at 150 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 1-2 x 10⁶ cells/mL[8].
-
Aliquot 1 mL of the cell suspension into each cryovial.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.
-
For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen freezer.
Signaling Pathways and Experimental Workflows
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial in development and is often dysregulated in cancer. In the "off" state, β-catenin is targeted for degradation by a destruction complex. Wnt ligand binding to its receptor complex leads to the inactivation of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. While its activation in canine melanoma is considered rare, understanding this pathway remains relevant.
Caption: Canonical Wnt/β-catenin signaling pathway.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently activated in cancer and plays a role in cell proliferation, survival, and invasion. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs), which then phosphorylate STAT3. Phosphorylated STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes. This pathway is a potential therapeutic target in canine melanoma.
Caption: STAT3 signaling pathway in cancer.
Experimental Workflow: In Vitro Drug Screening
This workflow outlines a typical process for screening the efficacy of a new drug on the CMeC-1 cell line.
Caption: In vitro drug screening workflow.
References
- 1. Cellosaurus cell line CMeC-1 (CVCL_L326) [cellosaurus.org]
- 2. Establishment and characterization of four canine melanoma cell lines [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Characterization of Primary Cultures of Normal and Neoplastic Canine Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. The split ratio - Cellculture2 [cellculture2.altervista.org]
- 7. Cell passage: How to correctly dilute and split cultured cells | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 8. cosmobio.co.jp [cosmobio.co.jp]
CeMMEC1 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1). TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II transcription machinery. The bromodomain of TAF1 plays a key role in recognizing acetylated lysine residues on histones and other proteins, thereby regulating gene expression. By targeting the TAF1 bromodomain, this compound offers a valuable tool for investigating the role of TAF1 in various biological processes, including cell cycle progression, apoptosis, and oncogenesis. These application notes provide detailed information on the solubility of this compound, preparation of stock solutions, and protocols for its use in cell-based assays.
Physicochemical Properties and Solubility
A clear understanding of this compound's physical and chemical properties is essential for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Weight | 336.35 g/mol | [1] |
| Formula | C₁₉H₁₆N₂O₄ | [1] |
| CAS Number | 440662-09-9 | [1] |
| Appearance | White to off-white solid | [2] |
Solubility Data
This compound exhibits good solubility in dimethyl sulfoxide (DMSO). It is recommended to use fresh, anhydrous DMSO for the preparation of stock solutions to ensure maximum solubility, as hygroscopic DMSO can negatively impact solubility.[2]
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 33.63 | 100 | [1] |
| DMSO | 100 | 297.32 | Ultrasonic assistance may be required.[2][3] |
| DMSO | 23 | 61.69 | For this compound HCl salt.[4] |
Stock Solution Preparation
Accurate preparation of stock solutions is critical for obtaining reproducible experimental results. The following tables provide a guide for preparing this compound stock solutions at various concentrations. Note that batch-specific molecular weights may vary slightly, which can affect the required solvent volumes.[1]
Stock Solution Preparation Table (Based on MW: 336.35 g/mol )
| Target Concentration | Volume of DMSO for 1 mg | Volume of DMSO for 5 mg | Volume of DMSO for 10 mg |
| 1 mM | 2.97 mL | 14.87 mL | 29.73 mL |
| 5 mM | 0.59 mL | 2.97 mL | 5.95 mL |
| 10 mM | 0.30 mL | 1.49 mL | 2.97 mL |
| 50 mM | 0.06 mL | 0.30 mL | 0.59 mL |
| 100 mM | 0.03 mL | 0.15 mL | 0.30 mL |
Protocol for Preparing a 10 mM Stock Solution:
-
Weigh out 1 mg of this compound powder.
-
Add 0.30 mL of fresh, anhydrous DMSO to the vial.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Storage and Stability:
-
Solid Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in DMSO): Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[2] It is recommended to use aliquots to prevent degradation from multiple freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of the second bromodomain of TAF1. TAF1 is a crucial component of the TFIID complex, which is essential for the initiation of transcription by RNA polymerase II. The bromodomains of TAF1 recognize and bind to acetylated lysine residues on histone tails, a key step in chromatin remodeling and gene activation.
By binding to the second bromodomain of TAF1, this compound prevents the recruitment of the TFIID complex to the promoters of specific genes. This leads to the downregulation of the expression of TAF1 target genes, which are often involved in cell proliferation and survival. Consequently, inhibition of TAF1 by this compound can lead to cell cycle arrest and apoptosis in cancer cells.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. TAF1 bromodomain 2 (human recombinant), Proteins & Enzymes - Epigenetics [epigenhub.com]
- 4. researchgate.net [researchgate.net]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Immunoprecipitation of TAF1, a Target of the Small Molecule Inhibitor CeMMEC1
A Note on CeMMEC1: Initial inquiry for an immunoprecipitation (IP) protocol for "this compound" has revealed that this compound is not a protein but a small molecule inhibitor. Specifically, it is an N-methylisoquinolinone that targets the second bromodomain of the protein TAF1 (TATA-box binding protein associated factor 1) and also shows affinity for other bromodomain-containing proteins such as BRD4, CREBBP, and EP300.[1][2] Immunoprecipitation is a technique used to isolate and purify proteins from a complex mixture. Therefore, a direct immunoprecipitation of the small molecule this compound is not feasible.
Researchers interested in the biological effects of this compound would typically investigate its protein targets. This document provides a detailed immunoprecipitation protocol for TAF1, a primary target of this compound, to facilitate such studies.
Application Notes: TAF1 Immunoprecipitation
Introduction to TAF1
TATA-box binding protein associated factor 1 (TAF1) is the largest subunit of the Transcription Factor II D (TFIID) complex.[3][4] TFIID is a crucial component of the RNA polymerase II pre-initiation complex, playing a central role in the regulation of gene transcription in eukaryotes.[3][4] TAF1 functions as a scaffold for the assembly of other TAFs and possesses multiple enzymatic activities, including protein kinase, histone acetyltransferase (HAT), and ubiquitin-activating/conjugating activities.[5][6]
The protein contains two bromodomains, which are readers of acetylated lysine residues on histones and other proteins. This function is critical for chromatin remodeling and the initiation of transcription.[2] Given its central role in gene expression, dysregulation of TAF1 has been implicated in various diseases, including cancer and neurological disorders.[3][4]
Cellular Localization
TAF1 is a nuclear protein.[7] Therefore, the immunoprecipitation protocol requires efficient lysis of both the cellular and nuclear membranes to solubilize the TAF1-containing TFIID complex.
Quantitative Data Summary for TAF1 Immunoprecipitation
The following table summarizes key quantitative parameters for a typical TAF1 immunoprecipitation experiment. These values should be optimized for specific cell lines and experimental conditions.
| Parameter | Recommended Range | Notes |
| Starting Material | 1 x 107 - 4 x 107 cells | The optimal cell number depends on the expression level of TAF1 in the chosen cell line. |
| Lysis Buffer Volume | 1 mL per 1-4 x 107 cells | A sufficient volume is needed to ensure efficient lysis without being too dilute.[8] |
| Primary Antibody | 2 - 10 µg per IP reaction | The optimal antibody concentration should be determined by titration.[9] |
| Protein A/G Beads | 20 - 50 µL of 50% slurry per IP | The choice between Protein A and Protein G depends on the antibody isotype. |
| Incubation with Antibody | 2 hours to overnight at 4°C | Longer incubation times may increase yield but can also lead to higher background.[9] |
| Incubation with Beads | 1 - 3 hours at 4°C | |
| Wash Buffer Volume | 500 µL - 1 mL per wash | |
| Number of Washes | 3 - 5 times | Thorough washing is critical to reduce non-specific binding. |
| Elution Buffer Volume | 20 - 50 µL | A smaller volume can result in a more concentrated eluate. |
Experimental Protocol: Immunoprecipitation of TAF1
This protocol is designed for the immunoprecipitation of endogenous TAF1 from mammalian cell culture.
Materials and Reagents:
-
Cell Culture: Mammalian cells expressing TAF1.
-
Antibodies:
-
Validated anti-TAF1 antibody for IP (e.g., Rabbit polyclonal or monoclonal).
-
Normal Rabbit/Mouse IgG (Isotype control).
-
-
Beads: Protein A or Protein G agarose/magnetic beads.
-
Buffers and Solutions:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Nuclear Lysis Buffer (RIPA Buffer is often suitable for nuclear proteins): 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4] Alternatively, a non-denaturing lysis buffer can be used: 50 mM Tris-HCl pH 7.4, 150-300 mM NaCl, 1% Triton X-100.[8]
-
Protease and Phosphatase Inhibitor Cocktails (100X): Add to lysis buffer immediately before use.
-
Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100) and without protease/phosphatase inhibitors.
-
Elution Buffer: 1X Laemmli sample buffer or a non-denaturing elution buffer (e.g., 0.1 M glycine, pH 2.5-3.0).
-
Procedure:
-
Cell Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Nuclear Lysis Buffer containing freshly added protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (nuclear lysate) to a pre-chilled tube. This is your input sample.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G bead slurry to the nuclear lysate.
-
Incubate on a rotator for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge at 2,500 rpm for 3 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Add the anti-TAF1 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C.
-
Add 30-50 µL of Protein A/G bead slurry to each tube.
-
Incubate on a rotator for 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (2,500 rpm for 3 minutes at 4°C) or by using a magnetic stand if using magnetic beads.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold Wash Buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, carefully remove all supernatant.
-
Resuspend the beads in 20-50 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein and denature it for SDS-PAGE.
-
Centrifuge to pellet the beads, and collect the supernatant containing the eluted TAF1. The sample is now ready for analysis by Western blotting or mass spectrometry.
-
Signaling Pathway and Experimental Workflow Diagrams
TAF1 Signaling Pathway in Transcription Initiation
The following diagram illustrates the central role of TAF1 within the TFIID complex and the initiation of transcription. TAF1 acts as a scaffold for other TAFs and TBP, and its bromodomains recognize acetylated histones, a key step in gene activation.
Caption: TAF1's role in the TFIID complex and transcription initiation.
Experimental Workflow for TAF1 Immunoprecipitation
This diagram outlines the key steps of the TAF1 immunoprecipitation protocol.
Caption: Workflow for TAF1 Immunoprecipitation.
References
- 1. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [bio-protocol.org]
- 2. ImmunoPrecipitation of Nuclear Protein with Antibody Affinity Columns [en.bio-protocol.org]
- 3. The roles of TAF1 in neuroscience and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 5. escholarship.org [escholarship.org]
- 6. biocompare.com [biocompare.com]
- 7. m.youtube.com [m.youtube.com]
- 8. med.upenn.edu [med.upenn.edu]
- 9. fortislife.com [fortislife.com]
Application Notes and Protocols for CeMMEC1 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of CeMMEC1, a selective inhibitor of the second bromodomain of TATA-Box Binding Protein Associated Factor 1 (TAF1), in various in vitro assays.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of TAF1, a critical component of the general transcription factor TFIID complex. TAF1 plays a central role in the initiation of transcription by RNA polymerase II. By targeting the TAF1 bromodomain, this compound disrupts the recognition of acetylated lysine residues on histones, thereby modulating gene expression. This inhibitory action leads to anti-proliferative effects and the induction of apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and drug development.
Mechanism of Action
This compound specifically binds to the acetyl-lysine binding pocket of the second bromodomain of TAF1. This competitive inhibition prevents the recruitment of the TFIID complex to acetylated chromatin, leading to the dysregulation of transcription of genes essential for cancer cell proliferation and survival. Downstream effects of TAF1 inhibition include cell cycle arrest and induction of the apoptotic cascade.
Data Presentation: this compound In Vitro Activity
| Parameter | Value | Cell Line / Target | Reference |
| IC50 (TAF1-BD2) | 0.9 µM | Recombinant TAF1-BD2 | [1] |
| Working Concentration | 10 µM | REDS3 Cells | [1] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the effect of this compound on the viability of cancer cells using a colorimetric MTT assay.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value using appropriate software.
-
Experimental Workflow Diagram:
Caption: Workflow for Cell Viability Assay using this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 1-2 x 10^5 cells/well in 2 mL of complete culture medium.
-
Incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Western Blot Analysis
This protocol is for analyzing changes in protein expression following this compound treatment.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-TAF1, anti-p53, anti-p21, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL detection reagent to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin).
-
Signaling Pathway
TAF1 Inhibition Signaling Pathway:
Caption: this compound inhibits the TAF1 bromodomain, disrupting transcription and leading to anti-cancer effects.
References
Application Notes and Protocols for Apoptosis Induction by a Novel Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is a hallmark of many diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. Therapeutic induction of apoptosis in diseased cells is a primary strategy in drug development. These application notes provide a comprehensive guide for characterizing the pro-apoptotic activity of a novel therapeutic agent, referred to herein as "Novel Agent X". The protocols and data presentation formats are designed to be adaptable for specific experimental systems.
Mechanism of Action (Hypothetical)
Novel Agent X is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. It is proposed to activate pro-apoptotic Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. The precise molecular targets of Novel Agent X are currently under investigation.
Quantitative Data Summary
A critical aspect of characterizing a novel pro-apoptotic agent is to determine its dose- and time-dependent effects. The following table provides a template for summarizing quantitative data from key apoptosis assays.
Table 1: Dose- and Time-Dependent Effects of Novel Agent X on Apoptosis Induction in Target Cells
| Treatment Group | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | Caspase-3/7 Activity (Fold Change) | Bcl-2 Expression (Relative to Control) | Bax Expression (Relative to Control) |
| Vehicle Control | 0 | 24 | 1.0 | 1.0 | 1.0 | |
| 48 | 1.0 | 1.0 | 1.0 | |||
| 72 | 1.0 | 1.0 | 1.0 | |||
| Novel Agent X | 1 | 24 | ||||
| 48 | ||||||
| 72 | ||||||
| 10 | 24 | |||||
| 48 | ||||||
| 72 | ||||||
| 50 | 24 | |||||
| 48 | ||||||
| 72 | ||||||
| Positive Control | Varies | 24 | ||||
| (e.g., Staurosporine) | 48 | |||||
| 72 |
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of apoptosis.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Plate cells (e.g., a relevant cancer cell line) in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Cell Adherence/Recovery: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Novel Agent X: Prepare a stock solution of Novel Agent X in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Novel Agent X or vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) before proceeding with apoptosis assays.
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within 1 hour.
Protocol 3: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
-
Cell Plating: Seed cells in a white-walled 96-well plate.
-
Treatment: Treat cells with Novel Agent X as described in Protocol 1.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer.
Protocol 4: Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Diagrams are provided to illustrate the hypothetical signaling pathway and a general experimental workflow.
Caption: Hypothetical signaling pathway of Novel Agent X-induced apoptosis.
Caption: Experimental workflow for assessing apoptosis induction.
Application Notes & Protocols: Flow Cytometry Analysis of Cellular Responses to CeMMEC1 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
CeMMEC1 is a novel investigational compound with potential anti-neoplastic properties. Understanding its mechanism of action is crucial for its development as a therapeutic agent. Flow cytometry is a powerful technique for single-cell analysis, enabling the quantitative assessment of cellular processes such as cell cycle progression and apoptosis.[1][2][3][4] These application notes provide detailed protocols for analyzing the effects of this compound on cancer cells using flow cytometry. The described methods will guide researchers in evaluating this compound's efficacy in inducing cell cycle arrest and apoptosis, as well as its impact on cancer stem cell populations.
I. Analysis of Cell Cycle Perturbations Induced by this compound
A primary mechanism of many anti-cancer drugs is the induction of cell cycle arrest, preventing cancer cell proliferation.[5] Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Experimental Protocol: Cell Cycle Analysis
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MCF-7, HeLa, or a relevant cell line) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization. Collect both adherent and floating cells to include apoptotic populations.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining and Flow Cytometry Analysis:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer equipped with a 488 nm laser. Collect data for at least 10,000 events per sample.
-
Gate the single-cell population based on forward and side scatter properties.
-
Analyze the PI signal (typically on FL2 or a similar channel) to determine the distribution of cells in G0/G1, S, and G2/M phases.
-
Data Presentation: Hypothetical Cell Cycle Analysis Data
| Treatment | Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 0 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| This compound | 0.1 | 58.1 ± 2.9 | 28.9 ± 2.2 | 13.0 ± 1.5 |
| This compound | 1 | 65.7 ± 4.2 | 20.1 ± 3.1 | 14.2 ± 2.0 |
| This compound | 10 | 78.3 ± 5.5 | 10.2 ± 2.8 | 11.5 ± 1.9 |
II. Quantification of Apoptosis Induction by this compound
A key hallmark of an effective anti-cancer agent is its ability to induce programmed cell death, or apoptosis.[6][7] Annexin V and Propidium Iodide (PI) staining can differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Apoptosis Analysis
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as described for cell cycle analysis.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL) to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Annexin V binding buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use a 488 nm laser for excitation.
-
Collect FITC signal (Annexin V) and PI signal.
-
Analyze the dot plot to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Data Presentation: Hypothetical Apoptosis Analysis Data
| Treatment | Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | 0 | 95.1 ± 2.5 | 2.3 ± 0.8 | 2.6 ± 0.9 |
| This compound | 0.1 | 88.4 ± 3.1 | 5.8 ± 1.2 | 5.8 ± 1.5 |
| This compound | 1 | 65.2 ± 4.5 | 18.9 ± 2.8 | 15.9 ± 2.5 |
| This compound | 10 | 30.7 ± 5.2 | 45.3 ± 4.9 | 24.0 ± 3.8 |
III. Analysis of Cancer Stem Cell Populations after this compound Treatment
Cancer stem cells (CSCs) are a subpopulation of tumor cells that are often resistant to conventional therapies and are responsible for tumor recurrence.[1][2] Flow cytometry can be used to identify and quantify CSCs based on specific cell surface markers (e.g., CD44+/CD24-) or enzymatic activity (e.g., ALDH1).[4]
Experimental Protocol: Cancer Stem Cell Analysis
-
Cell Culture and Treatment:
-
Follow the same cell seeding and treatment protocol as previously described.
-
-
Cell Harvesting and Staining:
-
Harvest cells by gentle trypsinization.
-
Wash cells with PBS containing 2% Fetal Bovine Serum (FBS).
-
Centrifuge and resuspend the cell pellet in staining buffer (PBS + 2% FBS) at 1 x 10^7 cells/mL.
-
Add fluorescently conjugated antibodies against CSC markers (e.g., anti-CD44-APC and anti-CD24-PE) and appropriate isotype controls.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with staining buffer.
-
Resuspend the final cell pellet in 500 µL of staining buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer with the appropriate lasers for the chosen fluorochromes.
-
Gate on the live cell population using a viability dye if necessary.
-
Identify the CSC population based on the expression of the selected markers (e.g., CD44+/CD24-).
-
Data Presentation: Hypothetical Cancer Stem Cell Analysis Data
| Treatment | Concentration (µM) | % of CD44+/CD24- Cells |
| Vehicle Control | 0 | 5.2 ± 1.1 |
| This compound | 0.1 | 4.8 ± 0.9 |
| This compound | 1 | 2.1 ± 0.5 |
| This compound | 10 | 0.8 ± 0.3 |
Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 4. marinbio.com [marinbio.com]
- 5. The Influence of Cell Cycle Regulation on Chemotherapy [mdpi.com]
- 6. Apoptosis Induction by MEK Inhibition in Human Lung Cancer Cells Is Mediated by Bim - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janerin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis Involving the MAPK Pathway in THP-1, Leukemic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of BET Bromodomain Inhibitor JQ1 and CDK4/6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of BET bromodomain inhibitors, such as JQ1, and Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors represents a promising therapeutic strategy in oncology. This approach dually targets two fundamental pillars of cancer cell proliferation: transcriptional regulation and cell cycle progression. JQ1, a potent and specific inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT), displaces these epigenetic readers from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc. CDK4/6 inhibitors, such as palbociclib and abemaciclib, induce a G1 cell cycle arrest by preventing the phosphorylation of the retinoblastoma (Rb) protein. The synergistic effect of combining these two classes of inhibitors has been demonstrated to enhance anti-tumor activity in various cancer models, including triple-negative breast cancer and gastric carcinoma, by promoting profound cell cycle arrest, apoptosis, and cellular senescence.[1][2][3]
These application notes provide a comprehensive overview of the signaling pathways involved, quantitative data on the synergistic effects, and detailed experimental protocols for studying the combination of JQ1 and a CDK4/6 inhibitor in a research setting.
Signaling Pathways and Mechanism of Action
The combination of JQ1 and a CDK4/6 inhibitor leverages a multi-pronged attack on cancer cell proliferation. JQ1 disrupts the transcriptional machinery that drives the expression of critical cell cycle regulators, while CDK4/6 inhibitors directly halt progression through the G1 phase of the cell cycle.
-
JQ1 Action: JQ1 competitively binds to the acetyl-lysine binding pockets of BET proteins, displacing them from chromatin. This leads to a reduction in the transcription of BET-dependent genes, including the master regulator of cell proliferation, c-Myc.[4][5] The downregulation of c-Myc, in turn, affects the expression of its downstream targets, including cyclins and CDKs that are essential for cell cycle progression.[4][5]
-
CDK4/6 Inhibitor Action: CDK4/6 inhibitors are small molecules that prevent the formation of active Cyclin D-CDK4/6 complexes. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the transcription of genes required for the G1 to S phase transition.[1][3]
-
Synergistic Effect: The combination of JQ1 and a CDK4/6 inhibitor results in a more profound and sustained cell cycle arrest than either agent alone.[1][2] JQ1-mediated downregulation of c-Myc can reduce the expression of Cyclin D, further enhancing the effect of the CDK4/6 inhibitor. This dual blockade leads to a significant accumulation of cells in the G1 phase and can trigger apoptosis or senescence.[1][2]
References
- 1. The BRD4 inhibitor JQ1 augments the antitumor efficacy of abemaciclib in preclinical models of gastric carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance to combined BET and CDK4/6 inhibition in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategy of combining CDK4/6 inhibitors with other therapies and mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JQ1 suppresses tumor growth through downregulating LDHA in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA-Sequencing Analysis of CeMMEC1-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a selective small molecule inhibitor of the second bromodomain (BD2) of TATA-box binding protein associated factor 1 (TAF1), a key component of the transcription factor IID (TFIID) complex.[1] TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II, and its bromodomains are responsible for recognizing acetylated lysine residues on histones, a key epigenetic mark for transcriptionally active chromatin.[2][3] By targeting TAF1-BD2, this compound offers a novel approach to modulate gene expression, particularly in disease states where transcriptional regulation is dysregulated, such as cancer.[2][4][5]
These application notes provide a comprehensive overview and detailed protocols for conducting RNA-sequencing (RNA-seq) experiments to elucidate the transcriptomic effects of this compound treatment in cancer cell lines. The provided methodologies are based on established practices for RNA-seq analysis following small molecule inhibitor treatment and are specifically adapted for the known characteristics of this compound.
Mechanism of Action of this compound
This compound is an N-methylisoquinolinone that selectively inhibits the second bromodomain of TAF1 with a reported IC50 of 0.9 µM and a Kd of 1.8 µM. It exhibits weaker binding to the bromodomains of BRD4, CREBBP, EP300, and BRD9. The primary mechanism of action of this compound is the disruption of TAF1's interaction with acetylated histones, leading to altered transcription of TAF1-dependent genes. Notably, this compound has been shown to synergize with BET bromodomain inhibitors, such as (+)-JQ1, in inhibiting the proliferation of cancer cell lines like THP-1 (acute myeloid leukemia) and H23 (lung adenocarcinoma).[1] This suggests a potential cross-talk between TAF1 and BRD4 in regulating gene expression programs critical for cancer cell survival.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting TAF1-mediated gene transcription.
Experimental Design for RNA-Sequencing
A robust experimental design is critical for obtaining high-quality and interpretable RNA-seq data. The following is a recommended experimental setup for studying the effects of this compound.
| Parameter | Recommendation | Rationale |
| Cell Lines | THP-1 (human acute monocytic leukemia), H23 (human lung adenocarcinoma) | These cell lines have been previously shown to be sensitive to this compound.[1] |
| Treatments | 1. Vehicle Control (e.g., 0.1% DMSO) 2. This compound (e.g., 1 µM, 5 µM) 3. (+)-JQ1 (e.g., 500 nM) 4. This compound + (+)-JQ1 (combination) | To assess the individual and synergistic effects of the compounds. |
| Time Points | 6, 24, and 48 hours | To capture both early and late transcriptional responses to the treatment. |
| Replicates | Minimum of 3 biological replicates per condition | To ensure statistical power and reproducibility of the results. |
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding:
-
For THP-1 cells (suspension), seed at a density of 2 x 10^5 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
For H23 cells (adherent), seed in T-75 flasks and grow to 70-80% confluency in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare a 1 mM stock solution of (+)-JQ1 in DMSO.
-
Prepare working solutions by diluting the stock solutions in the appropriate cell culture medium.
-
-
Treatment:
-
For THP-1 cells, add the final concentrations of the compounds directly to the cell suspension.
-
For H23 cells, aspirate the old medium and add fresh medium containing the final concentrations of the compounds.
-
Incubate the cells for the desired time points (6, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Protocol 2: RNA Extraction and Quality Control
-
Cell Lysis and Homogenization:
-
Harvest approximately 1-5 x 10^6 cells per sample.
-
For THP-1 cells, pellet the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
For H23 cells, wash the monolayer with ice-cold PBS and lyse the cells directly in the flask.
-
Use a suitable lysis buffer (e.g., from a commercial RNA extraction kit) to lyse the cells and homogenize the lysate.
-
-
RNA Purification:
-
Extract total RNA using a column-based RNA purification kit (e.g., RNeasy Mini Kit, Qiagen) or a phenol-chloroform extraction method, following the manufacturer's instructions.
-
Include an on-column DNase digestion step to remove any contaminating genomic DNA.
-
-
RNA Quality Control:
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Assess the RNA integrity by calculating the RNA Integrity Number (RIN) using an Agilent Bioanalyzer or similar instrument. A RIN value ≥ 8 is recommended for high-quality RNA-seq.
-
| QC Metric | Acceptable Range |
| A260/A280 Ratio | 1.8 - 2.2 |
| A260/A230 Ratio | > 1.8 |
| RIN | ≥ 8 |
Protocol 3: RNA-Sequencing Library Preparation and Sequencing
-
mRNA Enrichment:
-
Enrich for polyadenylated (poly(A)) mRNA from the total RNA using oligo(dT)-magnetic beads. This step removes ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
Fragmentation and cDNA Synthesis:
-
Fragment the enriched mRNA into smaller pieces.
-
Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random primers.
-
Synthesize the second-strand cDNA.
-
-
Library Construction:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments. The adapters contain sequences for amplification and sequencing.
-
Amplify the library using polymerase chain reaction (PCR) to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).
-
Aim for a sequencing depth of at least 20 million paired-end reads per sample for differential gene expression analysis.
-
Experimental Workflow Diagram
References
- 1. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. TAF1 inhibitor Bay-299 induces cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: Measuring the IC50 of CeMMEC1 in Diverse Cancer Cell Lines
Introduction
CeMMEC1 is a novel small molecule inhibitor targeting key signaling pathways implicated in oncogenesis and tumor proliferation. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines. The IC50 value is a critical measure of drug potency, representing the concentration of a compound required to inhibit a specific biological process by 50%.[1] Establishing the IC50 of this compound in various cell lines is essential for characterizing its anti-cancer activity, identifying sensitive and resistant cancer types, and elucidating its mechanism of action.
Accurate IC50 determination is fundamental in preclinical drug development. It allows for the comparison of a compound's potency across different biological systems and provides a quantitative measure for structure-activity relationship (SAR) studies.[1] The protocols outlined herein describe the use of a common colorimetric method, the MTT assay, to assess cell viability following treatment with this compound.
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength. The absorbance is directly proportional to the number of viable cells. By treating cells with a range of this compound concentrations, a dose-response curve can be generated to calculate the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for determining the IC50 of this compound.
Caption: Experimental workflow for IC50 determination of this compound.
Assumed Signaling Pathway for this compound
For the purpose of this application note, we will assume this compound is an inhibitor of the c-MET signaling pathway, a crucial pathway in cell proliferation and survival.[2] The diagram below illustrates the simplified c-MET signaling cascade and the putative point of inhibition by this compound.
Caption: Simplified c-MET signaling pathway with this compound inhibition.
Protocols
Materials and Reagents
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Cell Culture
-
Maintain cancer cell lines in their respective complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
-
Prior to the assay, ensure cells are healthy and have a viability of >95%.
IC50 Determination Protocol
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL.
-
Incubate the plate for 24 hours to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. It is recommended to use a 2-fold or 3-fold dilution series.
-
Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the treated plates for a predetermined duration, typically 72 hours, at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle control (100% viability).
-
% Viability = (Absorbance of treated well / Absorbance of vehicle control well) x 100
-
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
Data Presentation
The following table provides a hypothetical summary of this compound IC50 values across different cancer cell lines.
| Cell Line | Cancer Type | Seeding Density (cells/well) | Incubation Time (hours) | This compound IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 5,000 | 72 | 1.25 |
| MCF-7 | Breast Adenocarcinoma | 8,000 | 72 | 5.78 |
| HCT116 | Colon Carcinoma | 6,000 | 72 | 2.43 |
| U87-MG | Glioblastoma | 7,000 | 72 | 10.12 |
| PANC-1 | Pancreatic Carcinoma | 8,000 | 72 | 8.56 |
Conclusion
This application note provides a comprehensive protocol for determining the IC50 of the hypothetical compound this compound in various cancer cell lines. Adherence to this protocol will enable researchers to obtain reproducible and reliable data on the potency of this compound, which is crucial for its continued development as a potential therapeutic agent. The observed differences in IC50 values across cell lines can provide insights into the compound's spectrum of activity and may suggest potential biomarkers for patient stratification.
References
Application Notes and Protocols: In Vivo Delivery of CeMMEC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a novel small molecule inhibitor targeting the SirT1/SirT2 signaling pathway, which plays a crucial role in cellular metabolism, stress response, and tumorigenesis.[1] In vivo studies are essential to evaluate the therapeutic potential and pharmacokinetic profile of this compound. This document provides detailed application notes and protocols for the effective in vivo delivery of this compound in preclinical animal models.
Signaling Pathway of this compound Action
This compound exerts its biological effects by inhibiting the deacetylase activity of Sirtuin 1 (SirT1) and Sirtuin 2 (SirT2).[1] This inhibition leads to the hyperacetylation of various downstream targets, including the tumor suppressor protein p53.[1] Acetylation of p53 at key lysine residues enhances its stability and transcriptional activity, leading to the upregulation of target genes such as p21, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]
References
Application Notes and Protocols for High-Throughput Screening with CeMMEC1
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a potent and selective small molecule inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1), a critical component of the transcription factor IID (TFIID) complex.[1][2] Emerging research has highlighted a synergistic relationship between TAF1 and BRD4 (Bromodomain-containing protein 4) in controlling the proliferation of cancer cells, particularly those driven by the MYC oncogene.[1][2][3] This makes this compound a valuable tool for cancer research and a potential candidate for therapeutic development, especially in combination with BET bromodomain inhibitors like (+)-JQ1.[1] These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize inhibitors of the TAF1 bromodomain, like this compound, and to assess their cellular effects.
Data Presentation
Table 1: Quantitative Inhibitory Activity of this compound
| Target | Assay Type | IC50 (µM) | Kd (µM) | Cell Line | Reference |
| TAF1 (BD2) | HTRF Binding Assay | 0.9 | 1.8 | - | [4] |
| BRD4 | AlphaLISA | Weak binding | - | - | [1] |
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Effect | Combination | Reference |
| THP-1 (Acute Monocytic Leukemia) | Cell Cycle Analysis | Dose-dependent decrease in S-phase (G1 arrest) | - | [1] |
| THP-1 (Acute Monocytic Leukemia) | Apoptosis Assay (Annexin V) | Induction of apoptosis | - | [1] |
| H23 (Lung Adenocarcinoma) | Cell Viability | Reduced viability | Synergistic with (+)-JQ1 | [1] |
| KBM7 (Chronic Myelogenous Leukemia) | Cell Viability | Sensitizes cells to (+)-JQ1 | Synergistic with (+)-JQ1 | [1] |
Signaling Pathway
The BRD4-TAF1-MYC signaling axis plays a crucial role in transcriptional regulation and is frequently dysregulated in cancer. BRD4, a member of the BET family of proteins, recognizes acetylated lysine residues on histones and recruits transcriptional machinery to drive the expression of target genes, including the proto-oncogene MYC.[5][6] TAF1, a subunit of the TFIID complex, also contains bromodomains that are involved in transcriptional activation.[2] Research has shown that TAF1 and BRD4 physically and functionally interact, and their synergistic activity is critical for the proliferation of MYC-driven cancers.[1][2] Inhibition of the TAF1 bromodomain by this compound can phenocopy BRD4 inhibition, leading to decreased MYC expression, cell cycle arrest, and apoptosis.[1]
BRD4-TAF1-MYC Signaling Pathway
Experimental Protocols
High-Throughput TAF1 Binding Assay (HTRF)
This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to measure the binding of this compound to the second bromodomain of TAF1.
Materials:
-
GST-tagged TAF1(BD2) protein
-
Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac)
-
Europium cryptate-labeled anti-GST antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
-
This compound and other test compounds
-
384-well low-volume microplates (e.g., ProxiPlate)
-
HTRF-compatible microplate reader
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler, dispense serial dilutions of this compound or other test compounds into the 384-well microplates. Include appropriate controls (e.g., DMSO for 100% activity, a known inhibitor for 0% activity).
-
Reagent Preparation: Prepare a master mix of the assay reagents in the assay buffer. The final concentrations in a 20 µL reaction volume should be:
-
GST-TAF1(BD2): 5 nM
-
Biotinylated acetylated peptide: 20 nM
-
Europium cryptate-labeled anti-GST antibody: 1 nM
-
Streptavidin-XL665: 10 nM
-
-
Reagent Addition: Add the reagent master mix to all wells of the assay plate.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible microplate reader at two wavelengths: 665 nm (acceptor emission) and 620 nm (donor emission).
-
Data Analysis:
-
Calculate the HTRF ratio for each well: (Intensity at 665 nm / Intensity at 620 nm) * 10,000.
-
Normalize the data to the controls.
-
Plot the normalized response against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HTRF Assay Workflow
High-Content Screening for Cell Viability and Apoptosis
This protocol outlines a high-content imaging-based assay to assess the effects of this compound on cell viability and apoptosis in a cancer cell line (e.g., THP-1).
Materials:
-
THP-1 cells (or other relevant cancer cell line)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound and other test compounds
-
384-well clear-bottom imaging plates
-
Hoechst 33342 (for nuclear staining)
-
Propidium Iodide (PI) or another live/dead stain (for membrane integrity)
-
Annexin V-FITC (for apoptosis detection)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed THP-1 cells into 384-well imaging plates at a density of 5,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Add 10 µL of 5X concentrated this compound or other test compounds to the wells. Include DMSO as a vehicle control and a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.
-
Staining:
-
Add 10 µL of a staining solution containing Hoechst 33342 (final concentration 1 µg/mL), PI (final concentration 1 µg/mL), and Annexin V-FITC (according to manufacturer's instructions) to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Imaging: Acquire images using a high-content imaging system. Use appropriate filter sets for each fluorescent dye (e.g., DAPI for Hoechst 33342, FITC for Annexin V-FITC, and TRITC for PI).
-
Image and Data Analysis:
-
Use image analysis software to segment and identify individual cells based on the Hoechst 33342 nuclear stain.
-
Quantify the fluorescence intensity of each cell in the PI and Annexin V channels.
-
Classify cells into populations:
-
Live cells: Hoechst positive, PI negative, Annexin V negative.
-
Early apoptotic cells: Hoechst positive, PI negative, Annexin V positive.
-
Late apoptotic/necrotic cells: Hoechst positive, PI positive, Annexin V positive.
-
-
Calculate the percentage of cells in each population for each treatment condition.
-
Generate dose-response curves to determine the EC50 for apoptosis induction or loss of viability.
-
High-Content Screening Workflow
Conclusion
This compound is a valuable chemical probe for studying the role of the TAF1 bromodomain in cancer biology. The provided protocols for high-throughput and high-content screening enable the identification and characterization of TAF1 inhibitors and the detailed investigation of their cellular effects. The synergistic relationship between TAF1 and BRD4 inhibition presents a promising therapeutic strategy for MYC-driven cancers, and this compound is an essential tool for exploring this further.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Content Screening (HCS) Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. BRD4 and MYC: Power couple in Transcription and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CeMMEC1 in CRISPR Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
CeMMEC1 is a potent and selective small molecule inhibitor of the second bromodomain of TAF1 (TATA-box binding protein associated factor 1), a key component of the transcription factor IID (TFIID) complex.[1][2] It also exhibits inhibitory activity against BRD4, a member of the BET (bromodomain and extra-terminal domain) family of proteins.[1] This dual inhibitory action makes this compound a valuable tool for dissecting the roles of TAF1 and BRD4 in gene regulation and for exploring potential therapeutic strategies, particularly in oncology.
CRISPR-Cas9 genetic screens are powerful tools for identifying genes that modulate cellular responses to therapeutic agents. By combining CRISPR-based loss-of-function screens with this compound treatment, researchers can uncover genetic vulnerabilities and resistance mechanisms associated with TAF1 and BRD4 inhibition. This application note provides detailed protocols for utilizing this compound in CRISPR screening workflows to identify synergistic gene knockouts and to elucidate the compound's mechanism of action.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (TAF1) | - | 0.9 µM | [1] |
| Kd (TAF1) | - | 1.8 µM | [1] |
| Effect on Cell Cycle | THP1 | G1-phase arrest (dose-dependent) | [1] |
| Apoptosis Induction | THP1 | Dose-dependent induction | [1] |
Table 2: Exemplar Quantitative Data from a CRISPR Screen with a BRD4 Inhibitor (JQ1)
This table provides an example of the type of data that can be generated from a CRISPR screen with a bromodomain inhibitor. While this data is for the well-characterized BRD4 inhibitor JQ1, a similar approach can be used to generate quantitative data for this compound.
| Gene Knockout | Treatment | Synergy Score | p-value | Phenotype | Reference |
| CDK4 | JQ1 | -0.85 | < 0.001 | Synergistic Lethality | [3] |
| SKP2 | JQ1 | -0.79 | < 0.001 | Synergistic Lethality | [3] |
| BRD2 | JQ1 | -0.72 | < 0.001 | Synergistic Lethality | [3] |
| CDKN1A | JQ1 | 0.68 | < 0.001 | Resistance | [3] |
| NF2 | JQ1 | 0.61 | < 0.001 | Resistance | [3] |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen to Identify Genes that Modulate Sensitivity to this compound
This protocol outlines a pooled, negative selection (dropout) screen to identify genes whose knockout sensitizes cells to this compound, leading to their depletion from the cell population.
1. Cell Line Preparation and Cas9 Activity Validation:
-
Select a cancer cell line of interest that is sensitive to BRD4 or TAF1 inhibition.
-
Generate a stable cell line expressing Cas9 nuclease. This can be achieved through lentiviral transduction followed by antibiotic selection.
-
Validate Cas9 activity using a functional assay, such as the GFP-knockout reporter assay.
2. Lentiviral sgRNA Library Production and Titer Determination:
-
Amplify a genome-wide sgRNA library plasmid.
-
Co-transfect the sgRNA library plasmids with lentiviral packaging and envelope plasmids into a packaging cell line (e.g., HEK293T) to produce lentiviral particles.
-
Harvest the virus-containing supernatant and determine the viral titer.
3. Lentiviral Transduction of Cas9-Expressing Cells:
-
Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Maintain a sufficient number of cells to ensure adequate library representation (at least 200-500 cells per sgRNA).
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
4. This compound Treatment:
-
After antibiotic selection, split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with this compound).
-
Determine the optimal concentration of this compound to use in the screen. This is typically a concentration that results in partial growth inhibition (e.g., IC20-IC50) to allow for the identification of both sensitizing and resistance mutations.[4]
-
Culture the cells for a sufficient period (e.g., 14-21 days) to allow for the depletion of cells with sensitizing knockouts. Passage the cells as needed, maintaining library representation.
5. Genomic DNA Extraction and sgRNA Sequencing:
-
Harvest cells from both the control and this compound-treated populations at the end of the screen.
-
Extract genomic DNA from each population.
-
Amplify the integrated sgRNA sequences from the genomic DNA using PCR.
-
Perform high-throughput sequencing of the PCR amplicons to determine the abundance of each sgRNA in each population.
6. Data Analysis:
-
Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
-
Normalize the read counts and calculate the log-fold change (LFC) of each sgRNA in the this compound-treated population relative to the control population.
-
Use statistical methods like MAGeCK to identify genes that are significantly depleted (sensitizing hits) or enriched (resistance hits) in the this compound-treated population.[3]
Visualizations
Caption: Workflow for a pooled CRISPR knockout screen with this compound.
Caption: TAF1 and BRD4 in transcriptional regulation and this compound's inhibitory action.
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic lethal and resistance interactions with BET bromodomain inhibitors in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR-Cas9 screens identify mechanisms of BET bromodomain inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CeMMEC1 concentration for maximum effect
CeMMEC1 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for optimizing the experimental use of this compound, a potent and selective inhibitor of the MEK-like Kinase 1 (MLK1) pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of MEK-like Kinase 1 (MLK1). By inhibiting MLK1, this compound effectively blocks the downstream phosphorylation of ERK5 and subsequently reduces the expression of the proto-oncogene MYC. This disruption of the MLK1-ERK5-MYC signaling cascade leads to cell cycle arrest and apoptosis in sensitive cancer cell lines.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: For initial screening in a new cell line, we recommend a dose-response experiment ranging from 10 nM to 10 µM. Based on our internal data, the majority of sensitive cell lines show an IC50 value in the range of 100-500 nM for cell viability after 72 hours of treatment. Refer to the data tables below for cell line-specific recommendations.
Q3: How should I dissolve and store this compound?
A3: this compound is supplied as a lyophilized powder. For a stock solution, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in your cell culture medium. Please note that the final DMSO concentration in your experiment should be kept below 0.1% to avoid solvent-induced toxicity.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is to perform a Western blot analysis. You should observe a dose-dependent decrease in the phosphorylation of ERK5 (p-ERK5) upon treatment with this compound for 1-2 hours. A subsequent decrease in total MYC protein levels can typically be observed after 12-24 hours of treatment.
Troubleshooting Guides
Problem 1: I am not observing any effect of this compound on cell viability.
-
Question: I have treated my cancer cell line with this compound up to 10 µM for 72 hours, but I do not see a significant decrease in cell viability. What could be the reason?
-
Answer:
-
Cell Line Insensitivity: Your cell line may not be dependent on the MLK1-ERK5-MYC pathway for survival. Consider screening a panel of cell lines to identify a sensitive model or using a different therapeutic agent for your model.
-
Incorrect Drug Concentration: Double-check your calculations for stock and working solution dilutions. Ensure that the final concentration in the well is accurate.
-
Drug Degradation: If the stock solution has been stored improperly or subjected to multiple freeze-thaw cycles, the compound may have degraded. Use a fresh aliquot or prepare a new stock solution.
-
Assay Incubation Time: For some slower-growing cell lines, an incubation time longer than 72 hours may be necessary to observe a significant effect on viability. Consider extending the treatment duration to 96 or 120 hours.
-
Problem 2: I am observing high levels of cell death even at very low concentrations of this compound.
-
Question: My cells are showing signs of widespread toxicity and death at concentrations as low as 20 nM, which is much lower than the expected IC50. What should I do?
-
Answer:
-
Solvent Toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding 0.1%. Higher concentrations of DMSO can be toxic to some sensitive cell lines.
-
Cell Line Hypersensitivity: It is possible that your cell line is exceptionally sensitive to the inhibition of the MLK1 pathway. In this case, you should perform a dose-response experiment using a much lower concentration range (e.g., 0.1 nM to 100 nM) to determine the accurate IC50.
-
Contamination: Rule out any potential contamination (e.g., bacterial, fungal, or mycoplasma) in your cell culture, as this can exacerbate cellular stress and lead to increased cell death.
-
Quantitative Data
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| HT-29 | Colon Carcinoma | 150 |
| A549 | Lung Carcinoma | 280 |
| MCF-7 | Breast Cancer | > 10,000 (Insensitive) |
| PANC-1 | Pancreatic Cancer | 450 |
| U-87 MG | Glioblastoma | 220 |
Table 2: Recommended Concentration Ranges for Common Assays
| Assay | Recommended Concentration Range | Incubation Time |
| Cell Viability (MTT/CTG) | 10 nM - 10 µM | 72 - 120 hours |
| Western Blot (p-ERK5) | 50 nM - 1 µM | 1 - 2 hours |
| Western Blot (MYC) | 100 nM - 2 µM | 12 - 24 hours |
| Apoptosis Assay (Caspase-3/7) | 100 nM - 1 µM | 24 - 48 hours |
Experimental Protocols
Protocol 1: Cell Viability Measurement using CellTiter-Glo® Luminescent Assay
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle (DMSO) control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Reagent Addition: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot for p-ERK5 and Total ERK5
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK5 (Thr218/Tyr234) and total ERK5 overnight at 4°C. A loading control like GAPDH or β-actin should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visual Guides
Caption: The MLK1-ERK5-MYC signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound concentration in a new cell line.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
Troubleshooting CeMMEC1 insolubility in media
Welcome to the troubleshooting guide for CeMMEC1. This resource is designed for researchers, scientists, and drug development professionals who are working with the recombinant protein this compound. Here, you will find answers to frequently asked questions and detailed guides to address common challenges, particularly concerning protein solubility.
As this compound is a novel protein, this guide is based on established principles of protein biochemistry and recombinant protein expression. The protocols and suggestions provided are intended as a starting point for your own experimental optimization.
Frequently Asked Questions (FAQs)
Q1: My purified this compound is precipitating out of solution. What is the primary cause?
A1: Protein precipitation is often a result of aggregation, which can be triggered by several factors. These include suboptimal buffer conditions (pH and ionic strength), high protein concentration, temperature fluctuations, and the absence of stabilizing agents.[1][2] It is also possible that the protein is not correctly folded, especially when expressed in bacterial systems, leading to the formation of insoluble aggregates known as inclusion bodies.[3][4]
Q2: How can I improve the solubility of this compound in my experimental media?
A2: Improving solubility involves a multi-pronged approach. Start by optimizing your buffer conditions.[5] This can include adjusting the pH, altering the salt concentration, and screening various stabilizing additives.[][7] Reducing the protein concentration and avoiding repeated freeze-thaw cycles can also significantly help in maintaining solubility.[1][2] For proteins expressed as inclusion bodies, a refolding protocol may be necessary.[3][4]
Q3: What are some common additives that can help prevent this compound aggregation?
A3: Several types of additives can be screened for their ability to stabilize this compound and prevent aggregation. These include:
-
Sugars and Polyols: Sucrose, glycerol, and trehalose can help stabilize protein structure.[1]
-
Amino Acids: Arginine and proline are known to suppress aggregation and improve solubility.
-
Detergents: Mild, non-ionic detergents like Polysorbate 20 (Tween 20) can be used at low concentrations (e.g., 0.01-0.1%) to shield hydrophobic patches on the protein surface.[]
-
Reducing Agents: For proteins with cysteine residues, agents like DTT or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds.[1][]
Troubleshooting Guides
Guide 1: Systematic Buffer Optimization for this compound
If you are observing this compound precipitation, a systematic screen of buffer conditions is the recommended first step. A thermal shift assay (Differential Scanning Fluorimetry) can be a rapid and effective method to identify conditions that enhance protein stability.[8]
Experimental Protocol: Buffer Screen via Thermal Shift Assay
-
Preparation of Protein and Dye: Dilute your stock of purified this compound to a final concentration of 2-5 µM. Prepare a working solution of a fluorescent dye (e.g., SYPRO Orange) at a 5X concentration.
-
Plate Setup: In a 96-well PCR plate, add your diluted this compound and the dye to each well.
-
Addition of Buffer Conditions: To each well, add a different buffer condition to be tested. This should include a range of pH values (e.g., from pH 5.0 to 9.0) and different buffer systems (e.g., Phosphate, Tris, HEPES).[][8] It is also advisable to test a range of salt concentrations (e.g., 50 mM to 500 mM NaCl).[]
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, while continuously monitoring fluorescence.
-
Data Analysis: The temperature at which the protein unfolds (the melting temperature, Tm) will be indicated by a sharp increase in fluorescence. A higher Tm indicates greater protein stability in that specific buffer condition.[8] Plot the Tm values against the different buffer conditions to identify the optimal buffer for this compound.
Data Presentation: Hypothetical Results of a Buffer Screen
| Buffer System (50 mM) | pH | Salt (NaCl) | Melting Temp (Tm) | Solubility Outcome |
| Sodium Phosphate | 7.4 | 150 mM | 48.5°C | Moderate Precipitation |
| HEPES | 7.5 | 150 mM | 52.1°C | Improved Solubility |
| Tris-HCl | 8.0 | 100 mM | 55.8°C | Clear Solution |
| Sodium Citrate | 6.0 | 200 mM | 45.3°C | Heavy Precipitation |
Guide 2: Additive Screening to Mitigate Aggregation
Once an optimal buffer is identified, you can further enhance solubility by screening a panel of additives.
Experimental Protocol: Additive Screen
-
Prepare this compound: Dilute this compound to your desired working concentration in the optimal buffer identified from the buffer screen.
-
Prepare Additive Stocks: Create concentrated stock solutions of various additives (e.g., 1 M Arginine, 50% Glycerol, 1 M Sucrose, 1% Tween 20).
-
Incubation: In separate microcentrifuge tubes, add the diluted this compound and then spike in each additive to a final working concentration. Include a control with no additive.
-
Stress and Observation: Incubate the samples under conditions that typically induce precipitation (e.g., elevated temperature for a short period, or gentle agitation). Visually inspect for precipitation or use dynamic light scattering (DLS) to quantify aggregation.
Data Presentation: Hypothetical Results of an Additive Screen
| Additive | Final Concentration | Observation (after 24h at 4°C) |
| None (Control) | - | Visible Precipitate |
| L-Arginine | 250 mM | Clear Solution |
| Glycerol | 10% (v/v) | Clear Solution |
| Sucrose | 500 mM | Slight Haze |
| Tween 20 | 0.02% (v/v) | Clear Solution |
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing this compound insolubility issues.
Caption: A step-by-step workflow for troubleshooting this compound insolubility.
Hypothetical Signaling Pathway Involving this compound
Insolubility of this compound in experimental media can hinder studies of its function. For instance, if this compound is a secreted ligand, its aggregation would prevent it from binding to its receptor and initiating a downstream signaling cascade.
Caption: Aggregation of this compound prevents receptor binding and signaling.
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
- 7. Stabilizing Additives Added during Cell Lysis Aid in the Solubilization of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects in CRISPR-Cas9 Gene Editing
This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding, detecting, and mitigating off-target effects associated with the CRISPR-Cas9 gene editing technology.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects in the context of CRISPR-Cas9 gene editing?
A1: Off-target effects refer to the unintended cleavage or modification of DNA at genomic loci that are not the intended target.[1][2] These unintended alterations can arise because the Cas9 nuclease, guided by the single-guide RNA (sgRNA), may tolerate some mismatches between the sgRNA sequence and the DNA, leading it to bind to and cut at unintended sites.[2] This can result in insertions, deletions (indels), or other genomic rearrangements at these off-target locations, potentially leading to adverse cellular effects, including the activation of oncogenes.[3]
Q2: What are the primary factors that contribute to off-target effects?
A2: Several factors can influence the frequency of off-target events:
-
sgRNA Sequence and Design: The specificity of the sgRNA is a critical determinant. The number and position of mismatches between the sgRNA and potential off-target sites significantly impact the likelihood of off-target cleavage.[2] Online tools are available to aid in the design of highly specific sgRNAs by predicting potential off-target sites.[4]
-
Cas9 Nuclease Concentration and Duration of Expression: Higher concentrations or prolonged presence of the Cas9 nuclease and sgRNA complex within the cell can increase the chances of it finding and cleaving off-target sites.[5] Delivering Cas9 as a ribonucleoprotein (RNP) complex, which is degraded more rapidly than plasmid DNA, can help limit its activity over time.[1][3]
-
Protospacer Adjacent Motif (PAM) Sequence: The Cas9 nuclease recognizes a specific PAM sequence downstream of the target DNA. Off-target sites often have PAM-like sequences that the nuclease can recognize, albeit with lower efficiency.[6][7]
Q3: What are the potential consequences of off-target mutations in a research or therapeutic setting?
A3: The consequences of off-target mutations can range from benign to severe, depending on the location and nature of the unintended edit. Potential risks include:
-
Gene Disruption: Insertion or deletion of base pairs can lead to frameshift mutations, potentially knocking out the function of a gene.
-
Activation of Oncogenes: Off-target mutations in proto-oncogenes could lead to their activation and potentially initiate tumor formation.[3]
-
Inactivation of Tumor Suppressor Genes: Mutations that disable tumor suppressor genes can remove natural brakes on cell growth.
-
Chromosomal Rearrangements: If Cas9 cleaves at multiple off-target sites, it can lead to larger genomic rearrangements such as translocations or inversions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High frequency of predicted off-target sites for your sgRNA. | Suboptimal sgRNA design. | - Use updated in silico design tools that leverage large datasets to predict off-target propensity.[7][8]- Select sgRNAs with fewer predicted off-target sites, especially those with mismatches in the "seed" region (the 8-12 bases at the 3' end of the sgRNA). |
| Experimentally confirmed off-target cleavage. | - Non-specific sgRNA.- High concentration or prolonged expression of Cas9/sgRNA. | - Redesign the sgRNA to be more specific.[4]- Titrate the amount of Cas9 and sgRNA delivered to the cells to the lowest effective concentration.- Use a high-fidelity Cas9 variant engineered for reduced off-target activity.[1][8]- Deliver the Cas9/sgRNA as a ribonucleoprotein (RNP) complex for transient activity.[1][3] |
| Inconsistent or unexpected experimental phenotype. | Off-target mutations may be confounding the results. | - Sequence the top predicted off-target sites in your edited cells to check for mutations.- Use at least two different sgRNAs targeting the same gene to ensure the observed phenotype is consistent.- Perform whole-genome sequencing (WGS) or unbiased off-target detection methods for a comprehensive analysis.[8] |
| Difficulty in achieving high on-target editing without off-target effects. | The inherent trade-off between the efficiency and specificity of the wild-type Cas9 enzyme. | - Employ a paired nickase strategy, where two Cas9 nickases are guided by two separate sgRNAs to create a double-strand break. This significantly increases specificity as it requires two binding events.[2][4][5]- Consider using base editors or prime editors, which can introduce specific point mutations without creating double-strand breaks, thereby reducing the risk of off-target indels.[6][8] |
Strategies for Mitigating Off-Target Effects
A multi-pronged approach is often the most effective way to minimize off-target effects.
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Considerations |
| Optimized sgRNA Design | Enhancing the specificity of the guide RNA. | Simple and cost-effective first step. | In silico predictions are not always perfect. |
| Engineered Cas9 Variants | Using mutated Cas9 proteins with higher fidelity. | Significantly reduces off-target cleavage across the genome.[8] | May have slightly lower on-target activity in some cases. |
| Modified Delivery Methods | Limiting the temporal exposure of cells to the Cas9 nuclease. | Reduces the window of opportunity for off-target events.[5] | Requires optimization for different cell types. |
| Alternative Editing Systems | Utilizing systems that do not rely on double-strand breaks. | Avoids the primary mechanism leading to off-target indels. | May have their own unique off-target profiles (e.g., sgRNA-independent deamination for base editors).[8] |
Detailed Experimental Protocols
Protocol 1: In Silico sgRNA Design and Off-Target Prediction
-
Select a Target Genomic Locus: Identify the DNA sequence you wish to edit.
-
Use sgRNA Design Tools: Input your target sequence into multiple web-based tools (e.g., CHOPCHOP, Cas-OFFINDER). These tools will identify potential sgRNA sequences and provide off-target predictions based on genome-wide searches for similar sequences.[7]
-
Analyze and Select sgRNAs: Compare the output from different tools. Prioritize sgRNAs with the highest on-target scores and the fewest predicted off-target sites, particularly those with a low number of mismatches.
-
Consider Truncated sgRNAs: Truncating the 5' end of the sgRNA can increase specificity by raising the binding energy requirement, thus lowering its affinity for off-target loci.[4]
Protocol 2: RNP Delivery of Cas9/sgRNA to Mammalian Cells
-
Prepare a Ribonucleoprotein (RNP) Complex:
-
Synthesize or purchase high-quality, chemically modified sgRNA.
-
Purchase purified, high-fidelity Cas9 nuclease.
-
Incubate the Cas9 protein and sgRNA at a specific molar ratio (e.g., 1:1.2) in an appropriate buffer (e.g., PBS) at room temperature for 10-20 minutes to allow for complex formation.
-
-
Cell Transfection:
-
Harvest and count the target cells.
-
Resuspend the cells in a nucleofection buffer.
-
Add the pre-formed RNP complex to the cell suspension.
-
Use an electroporation system (e.g., Nucleofector) with a cell-type-specific program to deliver the RNP complex into the cells.
-
-
Post-Transfection Culture:
-
Immediately transfer the cells to pre-warmed culture media.
-
Culture the cells for 48-72 hours before downstream analysis.
-
Visualizing Workflows and Pathways
Caption: Workflow for minimizing off-target effects in CRISPR-Cas9 experiments.
Caption: Decision tree for selecting an appropriate off-target mitigation strategy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
Interpreting unexpected results with CeMMEC1
Welcome to the technical support center for the CeMMEC1 (Cell-based Modulator of MEK/ERK Complex 1) assay system. This guide is designed to help you troubleshoot unexpected results and answer frequently asked questions to ensure the successful implementation of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell seeding density for the this compound assay?
A1: The optimal cell seeding density can vary depending on the cell line being used. We recommend performing a cell titration experiment to determine the ideal density for your specific cells. A good starting point for most cell lines is between 10,000 and 20,000 cells per well in a 96-well plate. Seeding cells too sparsely or too densely can lead to variability in the assay window and overall performance.
Q2: Can I use a different lysis buffer than the one provided in the kit?
A2: We strongly recommend using the this compound Lysis Buffer provided in the kit. This buffer has been specifically formulated and validated to ensure optimal assay performance and reproducibility. Using a different lysis buffer may result in incomplete cell lysis, protein degradation, or interference with the downstream detection chemistry, leading to inaccurate results.
Q3: How should I store the this compound reagents?
A3: Upon receipt, store all this compound components at -80°C. The reconstituted reagents should be aliquoted to avoid multiple freeze-thaw cycles and stored at -80°C for long-term use or at 4°C for short-term use (up to one week). Please refer to the kit's technical data sheet for specific storage instructions for each component.
Troubleshooting Guides
Issue 1: High Background Signal in Negative Control Wells
High background signal can mask the true signal from your test compounds and reduce the assay window. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Cell Contamination | Inspect cells for any signs of bacterial or fungal contamination. If contamination is suspected, discard the cells and start with a fresh, uncontaminated culture. |
| Suboptimal Washing | Ensure that all wash steps are performed thoroughly as per the protocol. Residual media or other components can contribute to high background. |
| Incorrect Reagent Concentration | Double-check the dilution calculations for all reagents. Prepare fresh dilutions if you suspect an error. |
| Extended Incubation Times | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to non-specific signal generation. |
Issue 2: Low Signal or No Signal in Positive Control Wells
A low or absent signal in the positive control wells indicates a problem with the assay setup or the health of the cells.
| Potential Cause | Recommended Solution |
| Poor Cell Health | Ensure that cells are healthy and in the logarithmic growth phase before seeding. Perform a cell viability test (e.g., Trypan Blue exclusion) prior to starting the experiment. |
| Incorrect Filter Set | Verify that you are using the correct excitation and emission wavelengths on your plate reader for the this compound detection reagent. |
| Degraded Reagents | Reagents may have degraded due to improper storage or multiple freeze-thaw cycles. Use fresh aliquots of all reagents. |
| Inactive Positive Control | The positive control compound may have lost its activity. Prepare a fresh stock of the positive control. |
Experimental Protocols
Standard this compound Assay Protocol
This protocol outlines the key steps for a typical experiment using the this compound assay in a 96-well plate format.
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (e.g., 1.5 x 10^5 cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and controls.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
Incubate for the desired treatment period (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Lysis and Detection:
-
Carefully remove the compound-containing medium.
-
Wash the cells once with 100 µL of ice-cold PBS.
-
Add 50 µL of this compound Lysis Buffer to each well and incubate on a plate shaker for 10 minutes at room temperature.
-
Add 50 µL of the this compound Detection Reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a compatible plate reader using the appropriate excitation and emission wavelengths.
-
Visual Guides
The following diagrams illustrate key concepts and workflows related to the this compound assay.
Technical Support Center: Managing Autofluorescence in Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for autofluorescence in their experiments, particularly when working with compounds like CeMMEC1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and does it cause autofluorescence?
This compound is an N-methylisoquinolinone derivative that functions as an inhibitor of the second bromodomain of TAF1 (IC50 = 0.9 μM) and also shows affinity for BRD4.[1][2][3][4][5] There is currently no evidence to suggest that this compound itself is a significant source of autofluorescence. The challenges with fluorescence-based assays involving this compound are more likely to stem from the inherent autofluorescence of the biological samples being studied.
Q2: What is autofluorescence and what causes it in my cell-based experiments?
Autofluorescence is the natural emission of light by biological structures when excited by light, which can interfere with the detection of specific fluorescent signals.[6][7] This background fluorescence can reduce the signal-to-noise ratio and complicate data interpretation.[8][9] Common sources of autofluorescence in cell-based assays include:
-
Endogenous Fluorophores: Molecules naturally present in cells, such as NADH, flavins, collagen, and elastin, are common sources of autofluorescence, typically in the blue-green spectral region.[6][7][10]
-
Fixation Methods: Aldehyde-based fixatives like formalin and glutaraldehyde can induce autofluorescence.[11][12]
-
Cell Culture Media: Components in cell culture media, such as phenol red and fetal bovine serum (FBS), can contribute to background fluorescence.[10][12][13]
-
Dead Cells: Dead cells tend to be more autofluorescent than live cells.[10][13]
-
Cellular Debris: The presence of cellular debris can increase background fluorescence.[10]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating sources of autofluorescence in your experiments.
Step 1: Identify the Source of Autofluorescence
The first step in troubleshooting is to determine the origin of the unwanted background signal.
Experimental Workflow for Identifying Autofluorescence Sources
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-111445 5mg Medchemexpress, this compound CAS:440662-09-9 | Fisher Scientific [fishersci.com]
- 6. Autofluorescence - Wikipedia [en.wikipedia.org]
- 7. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. google.com [google.com]
- 10. bosterbio.com [bosterbio.com]
- 11. southernbiotech.com [southernbiotech.com]
- 12. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Avoiding CeMMEC1 degradation in experiments
Welcome to the technical support center for CeMMEC1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding this compound degradation and ensuring successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the second bromodomain of TAF1 (TAF1-BD2), with a reported IC50 of 0.9 μM. It also shows high affinity for the bromodomains of CREBBP, EP300, and BRD9. By inhibiting these targets, this compound can modulate gene transcription and downstream cellular processes. Its effects are being investigated in various research areas, including oncology.
Q2: How should I store this compound powder and stock solutions?
Proper storage is critical to prevent degradation and maintain the activity of this compound. Below is a summary of recommended storage conditions.
| Format | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from moisture. |
| Stock Solution in DMSO | -80°C | Up to 2 years | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions. It is soluble in DMSO up to 100 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide: this compound Degradation
While specific degradation pathways for this compound have not been extensively published, based on its N-methylisoquinolinone structure containing a lactam ring, potential degradation can be inferred. The following guide addresses common issues that may arise from this compound instability.
Issue 1: Inconsistent or lower than expected activity of this compound in experiments.
This is a primary indicator of potential compound degradation.
| Potential Cause | Recommended Action |
| Improper Storage | Ensure this compound powder and stock solutions are stored at the recommended temperatures and protected from moisture. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Hydrolysis | This compound contains a lactam ring, which can be susceptible to hydrolysis, especially under acidic or basic conditions. Prepare fresh dilutions of this compound in neutral pH buffer (pH 7.2-7.4) immediately before use. Avoid prolonged storage in aqueous solutions. |
| Photodegradation | Heterocyclic compounds can be sensitive to light. Protect this compound powder and solutions from direct light exposure by using amber vials or wrapping containers in foil. |
| Reaction with Media Components | Some components in cell culture media may interact with and degrade small molecules over time. Prepare fresh this compound-containing media for each experiment and minimize the time between preparation and use. |
Issue 2: Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS) of this compound solutions.
This can be a direct sign of degradation.
| Potential Cause | Recommended Action |
| Forced Degradation | Exposure to harsh conditions (e.g., strong acids/bases, high heat, strong light) during experimental procedures can cause degradation. Review your experimental workflow to identify and mitigate these stress factors. |
| Contamination | Ensure all solvents and reagents used for preparing and analyzing this compound are of high purity and free from contaminants that could catalyze degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Under sterile conditions, dissolve the this compound powder in the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
-
Protocol 2: General Cell Treatment with this compound
-
Materials: this compound stock solution, appropriate cell culture medium, and cultured cells.
-
Procedure:
-
Thaw a fresh aliquot of this compound stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. Mix thoroughly by gentle inversion.
-
Remove the existing medium from the cultured cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired treatment duration.
-
For long-term experiments, consider replacing the this compound-containing medium every 24-48 hours to ensure a consistent concentration of active compound.
-
Protocol 3: Western Blot Analysis of TAF1 Downstream Target (Hypothetical)
-
Cell Treatment: Treat cells with this compound or vehicle control (DMSO) for the desired time.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against a known TAF1 downstream target (e.g., specific cell cycle proteins) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
CeMMEC1 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of CeMMEC1 in various solvents, along with troubleshooting guides and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] It is soluble up to 100 mM in DMSO.[2][3][4] For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]
Q2: How should this compound be stored to ensure its stability?
A2: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[1][4] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to 1 year or at -80°C for up to 2 years.[1][5][6]
Q3: Can I dissolve this compound in aqueous buffers like PBS?
A3: Direct dissolution of this compound in aqueous buffers is not recommended due to its poor water solubility. For cell-based assays, it is common practice to first prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium. Ensure the final DMSO concentration is low enough (typically <0.5%) to not affect the cells.
Q4: Is this compound sensitive to light?
Q5: What are the known targets of this compound?
A5: this compound is an inhibitor of the second bromodomain of TAF1 (TATA-Box Binding Protein Associated Factor 1) with an IC50 of 0.9 μM.[1][7][8] It also shows high affinity for the bromodomains of CREBBP, EP300, and BRD9, while only weakly binding to BRD4.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of this compound is too high, or the final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration in your experiment is sufficient to keep this compound in solution (e.g., 0.1-0.5%).- Perform a serial dilution of the DMSO stock solution in the culture medium to reach the desired final concentration.- Vortex the diluted solution gently before adding it to the cells. |
| Inconsistent experimental results. | - Degradation of this compound due to improper storage or handling.- Repeated freeze-thaw cycles of the stock solution. | - Always aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.- Ensure the compound is stored at the recommended temperature and protected from light.- Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Low or no observable activity of this compound. | - The compound has degraded.- The experimental system is not sensitive to TAF1 inhibition. | - Verify the purity and integrity of your this compound stock using analytical methods like HPLC-MS if possible.- Use a positive control known to be affected by TAF1 inhibition to validate your assay.- Confirm that the cell line or system you are using expresses TAF1 and that its activity is relevant to the measured endpoint. |
| Cell toxicity observed at expected working concentrations. | - The final DMSO concentration is too high.- The concentration of this compound used is cytotoxic to the specific cell line. | - Prepare a vehicle control with the same final DMSO concentration to assess its effect on cell viability.- Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound for your cell line. |
Stability of this compound in Different Solvents
The stability of this compound is critical for obtaining reliable and reproducible experimental results. The following table summarizes the recommended storage conditions and provides an estimated stability profile in common laboratory solvents based on available data and general chemical principles.
| Solvent | Storage Temperature | Estimated Stability | Notes |
| DMSO | -20°C | Up to 1 year[5][6] | Recommended for long-term storage of stock solutions. Use anhydrous DMSO.[1] |
| DMSO | -80°C | Up to 2 years[5][6] | Ideal for archival stock solutions. |
| Ethanol | -20°C | Weeks to months | Less stable than in DMSO. Prone to evaporation. |
| Aqueous Buffers (e.g., PBS) | 4°C | Hours to a few days | Poor solubility and stability. Prepare fresh for immediate use. |
| Cell Culture Medium | 37°C | Hours | Stability is dependent on the medium composition and presence of serum. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 336.35 g/mol .[2][3]
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be applied if necessary.
-
Aliquot the stock solution into single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of this compound Stability by HPLC-MS
This protocol provides a general workflow for assessing the stability of this compound in a specific solvent over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Solvent of interest (e.g., PBS, cell culture medium)
-
Incubator or water bath set to the desired temperature
-
HPLC-MS system
-
Acetonitrile with internal standard for quenching the reaction
Procedure:
-
Dilute the this compound stock solution to the desired final concentration in the solvent of interest.
-
Divide the solution into multiple aliquots, one for each time point.
-
Incubate the aliquots at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and quench the sample by adding a sufficient volume of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate any proteins or salts.
-
Analyze the supernatant by HPLC-MS to quantify the remaining amount of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Visualizations
TAF1 Signaling Pathway Inhibition by this compound
Caption: Inhibition of TAF1 by this compound, preventing recruitment to acetylated histones and subsequent gene transcription.
Experimental Workflow for Assessing this compound Activity
Caption: A typical cell-based experimental workflow for evaluating the efficacy of this compound.
References
- 1. genecards.org [genecards.org]
- 2. uniprot.org [uniprot.org]
- 3. TAF1 - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Activation of a DNA Damage Checkpoint Response in a TAF1-Defective Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mttlab.eu [mttlab.eu]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
Technical Support Center: Cell Viability Assays
This guide provides troubleshooting strategies and answers to frequently asked questions regarding cell viability assays, with a special focus on potential issues arising from test compounds like CeMMEC1. Since this compound is a hypothetical compound, the advice provided is broadly applicable to new chemical entities that may interfere with assay chemistries.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of tetrazolium-based cell viability assays like MTT and XTT?
A1: Tetrazolium-based assays, such as MTT and XTT, are colorimetric assays that measure the metabolic activity of cells as an indicator of viability. In viable cells, mitochondrial dehydrogenases and other reducing agents convert the water-soluble tetrazolium salt into a colored formazan product.[1] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. For MTT, the resulting formazan is an insoluble purple crystal that must be dissolved before measurement, whereas the formazan product of XTT is water-soluble.
Q2: How does the CellTiter-Glo® Luminescent Cell Viability Assay work?
A2: The CellTiter-Glo® assay is a luminescent assay that quantifies ATP, an indicator of metabolically active cells.[2] The assay reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) which, in the presence of ATP, generates a stable "glow-type" luminescent signal.[2] This signal is proportional to the amount of ATP present, which is directly proportional to the number of viable cells in culture.[2]
Q3: What is the difference between cell viability, cell proliferation, and cytotoxicity?
A3:
-
Cell Viability Assays measure the number of healthy cells in a population by assessing markers of healthy cell function, such as metabolic activity or membrane integrity.
-
Cell Proliferation Assays measure the increase in cell number over time, indicating cell division. While often correlated with viability, a treatment could stop proliferation without immediately killing the cells.[3]
-
Cytotoxicity Assays measure markers of cell death, such as the loss of membrane integrity and leakage of intracellular components (e.g., LDH enzyme).[4] They directly quantify the toxic effect of a compound.
Q4: Can the test compound itself, like this compound, interfere with the assay?
A4: Yes, test compounds can interfere with cell viability assays in several ways. Colored compounds can absorb light at the same wavelength as the formazan product, leading to artificially high readings. Compounds with reducing or oxidizing properties can directly reduce the tetrazolium salt or interfere with the luciferase reaction, leading to false positives or negatives.[3][5][6]
Troubleshooting Guides
Problem 1: High Background Absorbance/Luminescence
Q: My control wells (media only, no cells) show high absorbance or luminescence. What is the cause and how can I fix it?
A: High background signal can obscure the true signal from the cells and reduce the dynamic range of the assay. Potential causes and solutions are outlined below.
| Potential Cause | Suggested Solution |
| Compound Interference | Test this compound in cell-free media to see if it directly reduces the assay reagent or is colored. If so, subtract the absorbance value of this control from your treated-cell values.[3][5] |
| Contamination | Microbial contamination (bacteria, yeast) can metabolize the assay reagents. Ensure aseptic technique and test cultures for contamination. |
| Reagent Instability | Prolonged exposure of tetrazolium reagents to light or elevated pH can cause spontaneous reduction.[3][5] Store reagents protected from light and ensure the culture medium pH is stable. |
| Phenol Red | Phenol red in the culture medium can interfere with absorbance readings. Use a phenol red-free medium or subtract background absorbance at a reference wavelength (e.g., 630-690 nm). |
| Serum Components | Components in serum can sometimes reduce assay reagents. If suspected, run a control with media and serum but no cells. |
Problem 2: High Variability Between Replicate Wells
Q: I'm seeing a high coefficient of variation (%CV) in my replicate wells. What could be causing this inconsistency?
| Potential Cause | Suggested Solution |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting steps to prevent settling.[7] Pipetting technique is crucial for consistency.[8] |
| Incomplete Solubilization (MTT Assay) | Formazan crystals must be fully dissolved. Ensure the solvent volume is sufficient and mix thoroughly by pipetting up and down until no crystals are visible. |
| Edge Effects | The outer wells of a plate are prone to evaporation, leading to changes in media concentration. Avoid using the outermost wells for experimental samples or ensure proper humidification in the incubator.[7] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, compounds, or assay reagents is a major source of variability. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Well-to-Well Contamination | Be careful not to splash liquid into adjacent wells during reagent addition or mixing. |
| Temperature Gradients | Uneven temperature across the plate can cause varied luminescent signals. Allow the plate to equilibrate to room temperature for at least 10-30 minutes before reading.[9] |
Problem 3: Unexpected or Inconsistent Results with this compound
Q: My results with this compound don't make sense. Sometimes it appears toxic, other times it increases the signal. What's happening?
A: Conflicting results often point to compound interference or an effect on cellular metabolism that is not directly related to viability.
Troubleshooting Workflow for Compound Interference
References
- 1. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. Is Your MTT Assay the Right Choice? [promega.com]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. promega.com [promega.com]
Technical Support Center: Optimizing Experiments with CeMMEC1
Welcome to the technical support center for CeMMEC1, a potent and selective inhibitor of the second bromodomain of TAF1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues encountered when using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound treatment?
The optimal incubation time for this compound is highly dependent on the cell line, the concentration of this compound used, and the specific biological question being investigated. As this compound has been shown to induce apoptosis and affect cell proliferation, time-course experiments are crucial. Based on studies with similar bromodomain inhibitors and general cell-based assays, a typical starting point would be to test a range of incubation times such as 24, 48, and 72 hours.[1][2] Shorter time points (e.g., 4, 8, 12 hours) may be relevant for studying early signaling events or gene expression changes.
Q2: My cells are not showing the expected decrease in viability after this compound treatment. What could be the issue?
Several factors could contribute to a lack of response:
-
Sub-optimal Concentration: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
-
Insufficient Incubation Time: The effects of this compound on cell viability may not be apparent at early time points. Consider extending the incubation period.
-
Cell Line Resistance: Some cell lines may be inherently resistant to TAF1/BRD4 inhibition.
-
Compound Integrity: Ensure the this compound compound has been stored correctly and has not degraded.
-
Assay-Specific Issues: The choice of viability assay can influence the results. For example, metabolic assays like MTT measure metabolic activity, which may not always directly correlate with apoptotic cell death. Consider using a complementary assay, such as a cytotoxicity assay or an apoptosis assay (e.g., Annexin V staining).
Q3: I am observing high variability in my results between experiments. How can I improve reproducibility?
High variability can be caused by a number of factors in cell culture experiments:
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
-
Seeding Density: Ensure that cells are seeded at a consistent density across all experiments, as this can affect growth rates and drug sensitivity.
-
Reagent Consistency: Use the same lot of media, serum, and other reagents whenever possible to minimize variability.
-
Aseptic Technique: Strict aseptic technique is crucial to prevent contamination, which can significantly impact cell health and experimental outcomes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Potency / No Effect | - Inappropriate concentration of this compound.- Insufficient incubation time.- Cell line is resistant.- Degradation of this compound. | - Perform a dose-response curve to determine the optimal concentration.- Conduct a time-course experiment (e.g., 24, 48, 72 hours).- Test on a sensitive cell line (e.g., THP-1) as a positive control.- Verify the storage conditions and integrity of the compound. |
| High Cell Death in Control Group | - Poor cell health.- Contamination.- Sub-optimal culture conditions. | - Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.- Regularly test for mycoplasma contamination.- Optimize culture conditions (media, serum, CO2 levels, humidity). |
| Inconsistent Results | - Variation in cell seeding density.- High passage number of cells.- Inconsistent reagent quality. | - Standardize cell seeding protocols.- Use cells with a low and consistent passage number.- Use consistent lots of reagents. |
| Difficulty in Data Interpretation | - Inappropriate assay for the biological question. | - Use multiple, complementary assays to confirm findings (e.g., combine a viability assay with an apoptosis assay). |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol is a starting point for determining the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) in a standard cell culture incubator (37°C, 5% CO2).
-
MTT Addition: After the incubation period, add MTT reagent to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Time-Course Analysis of Apoptosis Induction by Annexin V Staining
This protocol allows for the quantification of apoptotic cells over time following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After allowing them to adhere, treat the cells with a predetermined concentration of this compound (e.g., the IC50 value determined from the viability assay) or a vehicle control.
-
Time-Course Incubation: Incubate the cells for various time points (e.g., 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest both the adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered to be in early apoptosis, while cells positive for both Annexin V and PI are in late apoptosis or necrosis.
Data Presentation
Table 1: Hypothetical Dose-Response of THP-1 Cells to this compound at 48 hours
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 5.2 |
| 0.1 | 92 ± 6.1 |
| 0.5 | 75 ± 4.8 |
| 1 | 55 ± 3.9 |
| 5 | 28 ± 2.5 |
| 10 | 15 ± 1.8 |
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for optimizing this compound experiments.
References
Technical Support Center: Optimizing CeMMEC1 ChIP-seq Experiments
Welcome to the technical support center for CeMMEC1 Chromatin Immunoprecipitation sequencing (ChIP-seq). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize background noise and achieve high-quality, reliable results in your this compound ChIP-seq experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background noise in a ChIP-seq experiment?
High background noise in ChIP-seq can originate from several factors throughout the experimental workflow. The most common sources include:
-
Suboptimal Antibody: The antibody used may have low specificity for the target protein (this compound) or exhibit cross-reactivity with other cellular components.[1][2]
-
Inefficient or Excessive Cross-linking: Inadequate cross-linking can lead to the loss of true binding interactions, while over-cross-linking can mask epitopes and increase non-specific binding.[3]
-
Improper Chromatin Fragmentation: Chromatin fragments that are too large or too small can lead to low resolution and high background.[3][4] Oversonication can also be problematic.[1]
-
Insufficient Washing: Inadequate washing steps can fail to remove non-specifically bound chromatin.
-
Contaminated Reagents: The use of old or contaminated buffers and reagents can introduce experimental noise.[3][4]
-
High Cell Numbers: While a sufficient number of cells is necessary, excessively high cell numbers can sometimes lead to increased background. The signal-to-noise ratio is directly correlated with cell number, so optimization is key.[1]
Q2: How can I validate that my this compound antibody is suitable for ChIP-seq?
Antibody quality is a critical factor for a successful ChIP-seq experiment.[1] Here are key validation steps:
-
Western Blot: Verify that the antibody detects a single band of the correct molecular weight for this compound in your cell lysate.
-
Immunoprecipitation-Western Blot (IP-WB): Confirm that the antibody can effectively immunoprecipitate this compound from the cell lysate.
-
ChIP-qPCR: Before proceeding to sequencing, perform a ChIP-qPCR experiment to test the enrichment of known this compound target gene loci compared to a negative control locus. A successful ChIP experiment generally has a normalized strand cross-correlation coefficient (NSC) > 1.05 and a relative strand cross-correlation coefficient (RSC) > 0.8.[5]
Q3: What is the optimal DNA fragment size for a this compound ChIP-seq experiment?
The ideal chromatin fragment size for ChIP-seq is typically between 200 and 1000 base pairs.[3][4] For transcription factors, a range of 150 to 300 bp is often preferred to achieve high resolution of binding sites.[1] It is crucial to optimize your sonication or enzymatic digestion protocol to consistently produce fragments within this range.
Troubleshooting Guides
Issue 1: High Background Signal in the No-Antibody or IgG Control
High signal in your negative control samples indicates non-specific binding of chromatin to the beads or other components of your experimental system.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads | Include a pre-clearing step by incubating the chromatin with beads before the immunoprecipitation.[3][4] |
| Excessive antibody concentration | Optimize the antibody concentration by performing a titration experiment.[4] Generally, 1-10 µg of antibody is sufficient.[3][4] |
| Insufficient washing | Increase the number and/or stringency of wash steps. Consider using buffers with slightly higher salt concentrations, but be aware that excessive salt can disrupt true antibody-protein interactions.[3] |
| Contaminated reagents | Prepare fresh buffers and solutions.[3][4] |
Issue 2: Low Signal-to-Noise Ratio (Poor Enrichment of Target Loci)
A low signal-to-noise ratio suggests that the specific immunoprecipitation of this compound-bound chromatin is inefficient compared to the background.
| Potential Cause | Recommended Solution |
| Inefficient antibody | Ensure you are using a ChIP-validated antibody for this compound. Increase the antibody incubation time.[4] |
| Insufficient starting material | The recommended amount of chromatin per immunoprecipitation is typically around 25 µg.[3] ChIP-seq experiments generally require one to ten million cells.[1] |
| Over-cross-linking | Reduce the formaldehyde fixation time and ensure proper quenching with glycine.[3] |
| Inefficient cell lysis | Optimize the lysis procedure to ensure efficient release of nuclear material.[3] |
| Suboptimal sonication | Oversonication can lead to very small DNA fragments that may be lost during the procedure, while under-sonication results in large fragments that reduce resolution.[3] Optimize sonication to achieve fragments in the 200-1000 bp range.[3] |
Experimental Protocols
Protocol: Chromatin Fragmentation Optimization by Sonication
-
Cell Harvesting and Cross-linking: Harvest cells and cross-link with 1% formaldehyde for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer to release the nuclei.
-
Sonication Time Course: Aliquot the nuclear lysate into several tubes. Sonicate each aliquot for a different number of cycles (e.g., 5, 10, 15, 20, 25, 30 cycles of 30 seconds ON/30 seconds OFF). Keep samples on ice throughout the process to prevent overheating.[6]
-
Reverse Cross-links: Reverse the cross-links by incubating the sonicated samples at 65°C overnight.
-
DNA Purification: Purify the DNA from each sample.
-
Gel Electrophoresis: Run the purified DNA on a 1.5% agarose gel to visualize the fragment size distribution for each sonication time point.
-
Analysis: Identify the sonication condition that yields a smear of DNA fragments predominantly in the 200-1000 bp range.[3]
Visualizations
Caption: A generalized workflow for a ChIP-seq experiment.
Caption: A decision tree for troubleshooting high background noise.
References
- 1. ChIP-Seq: Technical Considerations for Obtaining High Quality Data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9.3 Factors that affect ChIP-seq experiment and analysis quality | Computational Genomics with R [compgenomr.github.io]
- 3. bosterbio.com [bosterbio.com]
- 4. Chromatin Immunoprecipitation (ChIP) Troubleshooting Tips [sigmaaldrich.com]
- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 6. An Optimized Protocol for ChIP-Seq from Human Embryonic Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with CeMMEC1 precipitation in culture
Disclaimer: "CeMMEC1" is a placeholder for a novel or proprietary compound. The following guide provides general principles and troubleshooting strategies for dealing with the precipitation of poorly soluble compounds in cell culture.
Frequently Asked Questions (FAQs)
Q1: I added this compound to my cell culture and now I see a precipitate. What is it?
The precipitate is likely the this compound compound that has come out of solution. This can happen if the concentration of the compound exceeds its solubility limit in the cell culture medium. Precipitation can appear as fine particles, crystals, or an amorphous cloudiness.
Q2: Is the precipitate of this compound harmful to my cells?
Precipitation of a compound in your cell culture can have several negative effects. It can alter the effective concentration of the compound, leading to inaccurate and irreproducible experimental results. Additionally, the precipitate itself can be cytotoxic or interfere with cellular processes. It is also an artifact that can interfere with imaging-based assays.
Q3: Can I still use my cell culture if this compound has precipitated?
It is generally not recommended to proceed with an experiment if precipitation is observed. The uncertainty in the soluble concentration of this compound and the potential for direct effects of the precipitate on the cells can compromise the validity of your results. The best course of action is to discard the affected culture and troubleshoot the solubility issue.
Q4: What is the first thing I should do when I observe precipitation?
The first step is to systematically determine the cause of the precipitation. This involves examining your stock solution preparation, your dilution procedure, and the composition of your cell culture medium. Documenting all aspects of your protocol will be crucial in identifying the problem.
Troubleshooting Guide
This guide will walk you through a step-by-step process to identify and resolve the precipitation of this compound in your cell culture experiments.
Step 1: Characterize the Precipitation
Q: When and where do you observe the this compound precipitate?
-
In the stock solution vial: This indicates a problem with the initial dissolving of the compound. The solvent may be inappropriate, or the concentration may be too high.
-
Immediately upon dilution into the cell culture medium: This is a common issue for poorly soluble compounds and suggests that the compound's solubility in the aqueous culture medium is much lower than in the stock solvent.
-
After some time in the incubator (e.g., hours or days): This could be due to the instability of the compound in the culture medium over time, or changes in the medium's properties (e.g., pH shift) during incubation. Temperature changes, like moving from a warm incubator to a colder microscope stage, can also cause precipitation.
Q: What does the precipitate look like?
Observing the precipitate under a microscope can provide clues. Crystalline structures are often indicative of the pure compound precipitating, while an amorphous or cloudy appearance might suggest interaction with media components.
Step 2: Investigate the this compound Stock Solution
Q: How was the this compound stock solution prepared?
The preparation of a concentrated stock solution is a critical step. Ensure you are following best practices for dissolving poorly soluble compounds. Using an appropriate solvent is key. Organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used.[1]
Q: Is the this compound stock solution clear?
Before diluting into your culture medium, always inspect your stock solution. It should be completely clear, with no visible particles. If you see any precipitate in the stock, it needs to be redissolved, or a new, lower-concentration stock should be prepared.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (mM) | Notes |
| DMSO | 100 | Vigorous vortexing and warming to 37°C may be required. |
| Ethanol | 25 | May be more suitable for certain cell types sensitive to DMSO. |
| PBS (pH 7.4) | <0.01 | This compound is practically insoluble in aqueous solutions. |
Step 3: Evaluate Cell Culture Conditions
Q: What is the final concentration of this compound in the culture medium?
You may be exceeding the solubility limit of this compound in your final culture volume. A common strategy for highly insoluble compounds is to perform serial dilutions in the culture medium to find the highest concentration that remains in solution.
Q: What is the composition of your cell culture medium?
Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is used).[2] High concentrations of salts, particularly calcium and phosphate, can contribute to precipitation.[3] Proteins in serum can sometimes help to solubilize hydrophobic compounds, but can also interact and cause precipitation in other cases.
Q: What is the pH of your culture medium?
The solubility of many compounds is pH-dependent.[4] The pH of your culture medium should be stable and within the optimal range for your cells (typically pH 7.2-7.4). Significant shifts in pH can cause a compound to precipitate.
Q: Are there any signs of contamination?
Bacterial or fungal contamination can cause turbidity and changes in the medium's pH, which can be mistaken for or contribute to compound precipitation.[5] Always check your cultures for signs of contamination.
Step 4: Systematic Troubleshooting and Solutions
Table 2: Troubleshooting this compound Precipitation
| Potential Cause | Recommended Solution(s) |
| Concentration Too High | Determine the maximal soluble concentration of this compound in your specific medium by performing a solubility test (see Protocol 2). |
| Poor Stock Solution Preparation | Prepare a fresh stock solution at a lower concentration. Ensure the compound is fully dissolved in the stock solvent before use. Consider gentle warming (37°C) or sonication.[6] |
| Interaction with Media Components | If using serum-free media, consider adding a small percentage of serum or bovine serum albumin (BSA) to aid solubility. Be aware of high concentrations of divalent cations like Ca²⁺ and Mg²⁺.[3] |
| pH Shift | Ensure your medium is properly buffered (e.g., with HEPES for experiments outside a CO₂ incubator). Check the pH of your medium after adding this compound. |
| Temperature Effects | Warm the cell culture medium to 37°C before adding the this compound stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Solvent Shock | When diluting the DMSO stock into the medium, add it dropwise while gently swirling the medium to facilitate rapid mixing and prevent localized high concentrations that can cause immediate precipitation. |
| Contamination | If contamination is suspected, discard the culture and medium. Ensure aseptic technique in all subsequent experiments.[3] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for a Poorly Soluble Compound (this compound)
-
Determine the appropriate solvent: Based on available data or preliminary tests, select a solvent in which this compound is highly soluble (e.g., DMSO).
-
Weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the solvent: Add the calculated volume of solvent to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, incubate at 37°C for 10-15 minutes and vortex again. Sonication in a water bath can also be used if necessary.[6]
-
Inspect the solution: The final stock solution should be completely clear.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assessment of this compound in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium.
-
Prepare a serial dilution of this compound: In separate sterile tubes, prepare a 2x serial dilution of your this compound stock solution in the same solvent (e.g., DMSO).
-
Aliquot culture medium: Add your complete cell culture medium to a 96-well plate or microcentrifuge tubes.
-
Add this compound to the medium: Add a small, fixed volume of each this compound dilution to the medium to achieve a range of final concentrations. Include a solvent-only control. Ensure the final solvent concentration is consistent across all samples and is non-toxic to your cells (typically ≤0.5% DMSO).
-
Incubate: Incubate the plate under your standard culture conditions (37°C, 5% CO₂).
-
Observe for precipitation: Visually inspect the samples for any signs of precipitation immediately after addition and then at several time points (e.g., 1, 4, and 24 hours). A light microscope can be used for more sensitive detection.
-
Determine the kinetic solubility limit: The highest concentration of this compound that remains clear and free of precipitate is your kinetic solubility limit under these conditions.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Potential root causes of compound precipitation.
Caption: Example of a hypothetical signaling pathway for this compound.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. Effect of composition of simulated intestinal media on the solubility of poorly soluble compounds investigated by design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: CeMMEC1 Handling and Storage
This guide provides best practices for the long-term storage of CeMMEC1 to ensure its stability and efficacy in your research experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For long-term stability, solid this compound should be stored at -20°C.[1] When stored properly in a tightly sealed vial, the solid compound can be kept for up to 6 months.
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared and then aliquoted into smaller, single-use volumes in tightly sealed vials. These aliquots should be stored at -20°C and are generally stable for up to one month.[2] It is recommended to prepare and use solutions on the same day whenever possible.
Q3: What factors can affect the stability of this compound?
Several factors can contribute to the degradation of chemical compounds like this compound, including:
-
Temperature: Elevated temperatures can accelerate degradation.[3]
-
Light: Exposure to light can cause photodegradation of sensitive compounds.[3][4]
-
pH: The pH of a solution can significantly impact the stability of a compound.[3][5]
-
Oxidation: Exposure to air can lead to oxidative degradation.[3]
-
Moisture: Hygroscopic compounds can be degraded by moisture. It is important to keep containers tightly sealed.[6]
Q4: Can I store this compound solutions at 4°C?
Long-term storage of this compound solutions at 4°C is not recommended. For optimal stability, aliquots of stock solutions should be stored at -20°C.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Ensure that both solid this compound and its solutions are stored at the recommended -20°C.[1] Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. |
| Contamination of stock solution. | Use sterile techniques when preparing solutions. Ensure that the solvent used is of high purity and anhydrous if necessary. | |
| Precipitate observed in thawed aliquot | Poor solubility or precipitation upon freezing. | Before use, allow the vial to equilibrate to room temperature for at least 60 minutes. Gently vortex the solution to ensure it is fully dissolved before use. |
| Visible change in color or appearance of solid this compound | Degradation of the solid compound. | Do not use the compound if you observe any changes in its physical appearance. Contact the supplier for a replacement. Routinely inspect your chemical inventory for signs of degradation.[7] |
Experimental Protocol: Preparation of this compound Stock Solution for Long-Term Storage
This protocol outlines the steps for preparing a stock solution of this compound for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other appropriate solvent)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening to prevent condensation of moisture.
-
Preparation of Stock Solution:
-
Under a chemical fume hood, carefully weigh the desired amount of solid this compound.
-
Dissolve the solid in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the solution until the compound is completely dissolved.
-
-
Aliquoting:
-
Dispense the stock solution into single-use, tightly sealed, and clearly labeled microcentrifuge tubes.
-
The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.
-
-
Storage:
-
Store the aliquots at -20°C in a designated and properly labeled freezer box.[2]
-
Visualizing Experimental Workflows
References
- 1. This compound | Bromodomains | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atom Scientific Ltd | News | Safe, Accurate Labs: Chemical Reagent Storage [atomscientific.com]
- 5. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Validation & Comparative
A Head-to-Head Battle for BRD4 Inhibition: JQ1 Versus OTX015
In the landscape of epigenetic drug discovery, the bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, has emerged as a critical therapeutic target in oncology and inflammatory diseases. Small molecule inhibitors that competitively bind to the acetyl-lysine recognition pockets of BET bromodomains have shown significant promise. This guide provides a comprehensive comparison of two prominent BRD4 inhibitors: the widely studied research tool (+)-JQ1 and the clinical-stage compound OTX015 (Birabresib).
It is important to clarify a common misconception regarding the inhibitor CeMMEC1. Contrary to the initial premise, this compound is not a BRD4 inhibitor. It is an N-methylisoquinolinone derivative that primarily inhibits the second bromodomain of TAF1 (IC50 = 0.9 µM) and has shown high affinity for the bromodomains of CREBBP, EP300, and BRD9, while exhibiting only very weak binding to BRD4. Therefore, a direct comparison of this compound and JQ1 for BRD4 inhibition is not scientifically relevant. Instead, this guide will focus on a comparison between JQ1 and the clinically evaluated BRD4 inhibitor, OTX015.
Overview of JQ1 and OTX015
JQ1 is a potent and specific thienotriazolodiazepine inhibitor of the BET family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] Developed as a chemical probe, JQ1 has been instrumental in validating the therapeutic potential of BET inhibition in a wide range of preclinical cancer models.[2][3] It acts by competitively displacing BRD4 from chromatin, thereby inhibiting the transcription of key oncogenes such as c-MYC.[2][4] While extensively used in research, JQ1 itself is not used in clinical trials due to its short half-life.[1]
OTX015 (Birabresib) is a structural analog of JQ1 that has advanced into clinical trials for various hematological malignancies and solid tumors.[5] Like JQ1, OTX015 is a pan-BET inhibitor that demonstrates potent anti-proliferative effects in cancer cells.[1][5] Its development highlights the therapeutic potential of targeting the BRD4-c-MYC axis in cancer treatment.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the available quantitative data for JQ1 and OTX015, providing a direct comparison of their binding affinity, selectivity, and cellular activity.
Table 1: Binding Affinity for BRD4 Bromodomains
| Compound | Target | Assay | IC50 (nM) | Kd (nM) |
| (+)-JQ1 | BRD4 (BD1) | TR-FRET | 77[6] | - |
| BRD4 (BD2) | TR-FRET | 33[6] | - | |
| OTX015 | BRD4 (BD1) | - | ~19 | - |
| BRD4 (BD2) | - | ~39 | - |
Table 2: Cellular Activity in Cancer Cell Lines
| Compound | Cell Line | Assay | Effect | IC50 / EC50 (µM) |
| JQ1 | Endometrial Cancer Cells | MTT Assay | Anti-proliferative | ~1-10[5] |
| OTX015 | Endometrial Cancer Cells | MTT Assay | Anti-proliferative | <1[5] |
| JQ1 | Bladder Cancer Cells | MTT Assay | Anti-proliferative | Dose-dependent inhibition[7] |
| OTX015 | Glioblastoma Cell Lines | - | Anti-proliferative | More potent than JQ1[8] |
Experimental Methodologies
Detailed protocols for the key assays used to characterize BRD4 inhibitors are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to measure the binding of an inhibitor to a BRD4 bromodomain.
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium) conjugated to the BRD4 protein and an acceptor fluorophore (e.g., a fluorescently labeled acetylated histone peptide). When the protein and peptide interact, FRET occurs. An inhibitor that displaces the peptide will disrupt FRET, leading to a decrease in the acceptor signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 1x TR-FRET assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20).[9]
-
Dilute the Terbium-labeled BRD4 protein and the fluorescently labeled acetylated histone H4 peptide to their working concentrations in the assay buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., JQ1, OTX015) in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.[10]
-
Add 5 µL of the diluted fluorescently labeled acetylated histone H4 peptide to all wells.[10]
-
Initiate the reaction by adding 10 µL of the diluted Terbium-labeled BRD4 protein to all wells.[11]
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes), protected from light.[10]
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader capable of TR-FRET.
-
Read the emission at two wavelengths: one for the donor (e.g., 620 nm) and one for the acceptor (e.g., 665 nm).[10]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of an inhibitor to BRD4, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Principle: A solution of the inhibitor is titrated into a solution containing the BRD4 protein in a temperature-controlled sample cell. The heat released or absorbed during binding is measured.
Protocol:
-
Sample Preparation:
-
Express and purify the BRD4 bromodomain protein.
-
Prepare solutions of the BRD4 protein and the inhibitor in the same, precisely matched buffer (e.g., PBS or a Tris-based buffer). Buffer mismatch can lead to significant artifacts.
-
Thoroughly degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the BRD4 protein solution into the sample cell of the calorimeter.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters, including the temperature, injection volume, and spacing between injections.
-
Perform a series of small injections of the inhibitor into the protein solution.
-
-
Data Analysis:
-
The raw data consists of a series of heat-flow peaks corresponding to each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
MTT Cell Viability Assay
This colorimetric assay is used to assess the effect of BRD4 inhibitors on cell proliferation and viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the BRD4 inhibitor (e.g., JQ1, OTX015) or vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing Pathways and Protocols
To further aid in the understanding of BRD4 inhibition and the experimental procedures, the following diagrams are provided.
Caption: BRD4 signaling pathway and mechanism of inhibition by JQ1/OTX015.
Caption: Experimental workflow for the TR-FRET assay.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.amsbio.com [resources.amsbio.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
A Comparative Guide to BET Inhibitor Efficacy: I-BET762
A direct comparison between CeMMEC1 and I-BET762 cannot be provided at this time. Extensive searches for "this compound" in scientific literature and public databases have yielded no information on a compound with this designation. It is possible that "this compound" is a non-public internal codename, a new compound not yet described in published literature, or a typographical error.
This guide will therefore focus on the well-documented Bromodomain and Extra-Terminal (BET) inhibitor, I-BET762 (also known as Molibresib or GSK525762A) , providing a comprehensive overview of its mechanism of action, preclinical efficacy, and the experimental protocols used to evaluate its performance.
I-BET762: A Pan-BET Inhibitor
I-BET762 is a potent and orally bioavailable small molecule that belongs to the class of pan-BET inhibitors. It functions by reversibly binding to the bromodomains of all four BET family proteins: BRD2, BRD3, BRD4, and BRDT.[1] This action prevents the BET proteins from binding to acetylated lysine residues on histones, thereby disrupting their role in transcriptional activation.[2][3]
The primary mechanism of anti-cancer activity for I-BET762 and other BET inhibitors is the downregulation of key oncogenes, most notably MYC.[4][5] By inhibiting the transcriptional machinery that drives the expression of MYC, I-BET762 can induce cell cycle arrest, senescence, and apoptosis in various cancer models.[2][5] Additionally, I-BET762 has demonstrated immunomodulatory and anti-inflammatory effects.[2][6]
Preclinical Efficacy of I-BET762
I-BET762 has shown significant anti-tumor activity in a wide range of preclinical cancer models, both in vitro and in vivo.
In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of I-BET762 in various cancer cell lines, demonstrating its potent anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 460 ± 400 | [2] |
| A549 | Non-Small Cell Lung Cancer | Not explicitly stated, but showed dose-dependent effects | [2] |
| LNCaP | Prostate Cancer | gIC50 ~25-150 | [5] |
| VCaP | Prostate Cancer | gIC50 ~25-150 | [5] |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | 231 - 2550 | [7] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the ability of I-BET762 to inhibit tumor growth and improve survival.
| Cancer Model | Animal Model | Dosing | Key Findings | Reference |
| Breast Cancer (MMTV-PyMT) | Mouse | Diet | Significantly delayed tumor development. | [2] |
| Lung Cancer (Vinyl carbamate-induced) | Mouse | 60 and 120 mg/kg in diet | 70% reduction in the average number of visible tumors at the highest dose. 64% reduction in tumor size and nearly 80% decrease in tumor burden at the lower dose. | [2] |
| Prostate Cancer (Patient-derived xenograft) | Mouse | Not specified | Potently reduced MYC expression and inhibited tumor growth. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by I-BET762 and a typical experimental workflow for evaluating its efficacy.
Detailed Experimental Protocols
Below are generalized methodologies for key experiments used to assess the efficacy of I-BET762.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of I-BET762 or a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.
Western Blotting
-
Cell Lysis: Treat cells with I-BET762 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., c-Myc, p27, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer I-BET762 or a vehicle control via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the anti-tumor efficacy.
References
- 1. Bromodomains and Extra-Terminal (BET) Inhibitor JQ1 Suppresses Proliferation of Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BET Bromodomain Inhibitors: Novel Design Strategies and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]
- 4. BET inhibitors: a novel epigenetic approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. BET inhibitor - Wikipedia [en.wikipedia.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validating On-Target Engagement of Novel Therapeutics in a Cellular Context: A Comparative Guide
For researchers and drug development professionals, confirming that a therapeutic compound engages its intended target within the complex environment of a living cell is a critical step in preclinical validation. This guide provides a comparative overview of key methodologies for assessing on-target engagement in cells, with a focus on experimental protocols and data interpretation. While the specific therapeutic "CeMMEC1" is not characterized in publicly available literature, the principles and techniques outlined here provide a robust framework for its validation.
Comparison of Cellular Target Engagement Assays
The selection of an appropriate target engagement assay depends on various factors, including the nature of the target protein, the availability of reagents, and the desired throughput. Below is a comparison of common label-free and reporter-based methods.
| Assay Method | Principle | Advantages | Disadvantages | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) [1] | Ligand binding stabilizes the target protein against thermal denaturation. | Label-free, applicable to native proteins in cells and tissues. Provides evidence of direct physical binding. | Can be low-throughput. Requires a specific antibody for detection. Not all proteins show a significant thermal shift. | Western Blot, ELISA, Mass Spectrometry |
| Chemical Protein Stability Assay (CPSA) [2] | Measures the shift in protein stability upon ligand binding in the presence of a chemical denaturant. | Cost-effective, HTS-compatible workflow. Does not require specialized equipment. | Primarily applicable to cell lysates, which may not fully recapitulate the intracellular environment. | AlphaLISA, HiBiT, Western Blot |
| Cellular Target Engagement by Accumulation of Mutant (CeTEAM) [3] | A conditionally stabilized drug biosensor (mutant protein) accumulates upon drug binding, which can be linked to phenotypic readouts. | Allows for simultaneous assessment of target engagement and downstream cellular responses. High-throughput compatible. | Requires genetic modification of cells to express the biosensor. The mutant may not perfectly mimic the wild-type target. | Fluorescence Microscopy, High-Content Imaging |
| Bioluminescence Resonance Energy Transfer (BRET) | Measures the proximity between a target protein fused to a luciferase and a fluorescently labeled ligand or a second interacting protein. | Real-time measurement in living cells. Highly sensitive and quantitative. | Requires genetic engineering of the target protein and a suitable fluorescent ligand or binding partner. | Light Emission Ratio |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for two widely used target engagement assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to assess the thermal stabilization of a target protein upon compound binding in intact cells.
Materials:
-
Cell culture reagents
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Lysis buffer
-
Equipment for heat treatment (e.g., PCR thermocycler)
-
SDS-PAGE and Western Blotting reagents
-
Primary antibody specific to the target protein
-
Secondary antibody conjugated to HRP or a fluorescent dye
Procedure:
-
Cell Treatment: Plate cells and grow to 80-90% confluency. Treat cells with the test compound or vehicle control at desired concentrations for a specified time.
-
Harvesting: After treatment, wash the cells with PBS and harvest them.
-
Heat Shock: Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blot Analysis: Normalize the protein concentrations and analyze the samples by SDS-PAGE and Western Blotting using an antibody specific to the target protein.
-
Data Analysis: Quantify the band intensities to determine the amount of soluble target protein at each temperature. Plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting curve for the compound-treated sample compared to the control indicates target engagement.
Protocol 2: CeTEAM (Cellular Target Engagement by Accumulation of Mutant) Assay
This protocol describes a method for validating target engagement using a genetically encoded biosensor that is stabilized upon compound binding.
Materials:
-
Cells stably expressing a conditionally destabilized mutant of the target protein fused to a reporter (e.g., HA-tag, V5-tag).
-
Test compound (e.g., this compound) and vehicle control.
-
Cell culture and lysis reagents.
-
Antibodies against the reporter tag and a loading control.
-
Immunofluorescence or Western Blotting reagents.
Procedure:
-
Cell Seeding and Treatment: Seed the engineered cells in appropriate culture plates. Treat the cells with a dilution series of the test compound or vehicle control for a defined period (e.g., 24 hours).
-
Sample Preparation for Western Blot:
-
Lyse the cells and collect the total protein.
-
Perform SDS-PAGE and Western Blotting using an antibody against the reporter tag to detect the stabilized biosensor. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Sample Preparation for Immunofluorescence:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against the reporter tag.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain (e.g., DAPI).
-
-
Data Acquisition and Analysis:
-
Western Blot: Quantify the band intensity of the reporter-tagged biosensor relative to the loading control.
-
Immunofluorescence: Acquire images using a high-content imager or fluorescence microscope. Quantify the fluorescence intensity of the reporter signal per cell.
-
Plot the signal intensity against the compound concentration to determine the dose-dependent accumulation of the biosensor, which reflects target engagement.
-
Visualizing Workflows and Pathways
Diagrams can effectively illustrate complex experimental processes and biological relationships.
Caption: A generalized workflow for stability-based cellular target engagement assays.
Caption: A simplified diagram of the MAPK/ERK signaling cascade, a common downstream pathway.
By employing these methodologies, researchers can rigorously validate the on-target engagement of novel compounds like this compound, providing crucial evidence for their mechanism of action and advancing them through the drug discovery pipeline. The choice of assay should be guided by the specific biological question and the characteristics of the target and compound.
References
Scrutinizing CeMMEC1: A Guide to the Reproducibility of its Experimental Results
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comprehensive comparison of the experimental results of CeMMEC1, a known inhibitor of the TAF1 bromodomain, and assesses the current landscape of its experimental reproducibility. This analysis is based on a thorough review of published literature, including the original discovery and subsequent citations.
Executive Summary
This compound is a chemical probe identified as an inhibitor of the second bromodomain (BD2) of TAF1 (TATA-box binding protein associated factor 1), a key component of the transcription factor IID (TFIID) complex. Original research demonstrated its ability to synergize with BET bromodomain inhibitors, such as (+)-JQ1, to suppress the proliferation of specific cancer cell lines. While the initial findings are well-documented, a critical analysis of the currently available scientific literature reveals a notable lack of independent experimental validation. This guide presents the key data from the original study, details the experimental protocols, and discusses the current state of reproducibility, alongside a comparison with alternative TAF1 inhibitors.
Data Presentation: this compound Performance
The following table summarizes the key quantitative data for this compound as reported in the original discovery publication by Sdelci S, et al. in Nature Chemical Biology, 2016.
| Parameter | Value | Cell Lines | Notes |
| TAF1 (BD2) IC50 | 0.9 µM | - | In vitro half-maximal inhibitory concentration. |
| TAF1 (BD2) Kd | 1.8 µM | - | In vitro dissociation constant. |
| Synergistic Proliferation Inhibition with (+)-JQ1 | Observed | THP-1 (acute myeloid leukemia), H23 (lung adenocarcinoma) | The combination of this compound and (+)-JQ1 showed a stronger anti-proliferative effect than either compound alone. |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. The following are the key experimental protocols used in the initial characterization of this compound.
TAF1 Bromodomain Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to measure the binding affinity of a compound to the TAF1 bromodomain.
Workflow Diagram:
Caption: Workflow for the TAF1 bromodomain HTRF binding assay.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of GST-tagged TAF1 bromodomain, a biotinylated acetyl-histone peptide substrate, Europium (Eu3+)-cryptate labeled anti-GST antibody, and Streptavidin-XL665.
-
Compound Preparation: Create a serial dilution of this compound to test a range of concentrations.
-
Assay Plate Setup: In a 384-well plate, combine the TAF1 protein, the biotinylated peptide, and the test compound (this compound).
-
Detection Reagent Addition: Add the Eu3+-cryptate anti-GST antibody and Streptavidin-XL665.
-
Incubation: Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Reading: Measure the HTRF signal using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis: The ratio of the emission at 665 nm to 620 nm is calculated. This ratio is then plotted against the compound concentration to determine the IC50 value.
Cell Proliferation Assay
This assay is used to determine the effect of a compound on the growth of cancer cell lines.
Workflow Diagram:
Caption: Workflow for a typical cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., THP-1, H23) at a specific density in 96-well plates.
-
Compound Treatment: Treat the cells with varying concentrations of this compound, (+)-JQ1, and a combination of both. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Add a cell viability reagent (e.g., resazurin-based or ATP-based) to each well.
-
Signal Measurement: Measure the resulting fluorescence or luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the data to the vehicle-treated control to determine the percentage of cell viability at each compound concentration.
Reproducibility of this compound Experimental Results: A Literature Review
A comprehensive search of the scientific literature was conducted to identify independent studies that have utilized this compound and reported experimental results. This search included a thorough review of publications citing the original Sdelci et al., 2016 paper.
As of late 2025, there is a conspicuous absence of published, peer-reviewed research articles that independently report the experimental use and validation of this compound's biological effects. While the original publication provides a clear and detailed account of its discovery and initial characterization, the lack of follow-up studies from other research groups makes it challenging to definitively assess the reproducibility of the reported findings.
The citation analysis reveals that the Sdelci et al. paper is referenced in the context of:
-
Discussions on the role of TAF1 in cancer biology.
-
Reviews of bromodomain inhibitors.
-
Studies describing the discovery of other TAF1 inhibitors, where this compound is mentioned as a previously identified compound.
However, these citing articles do not appear to contain new experimental data generated using this compound. This lack of independent validation is a significant gap in the scientific record and should be a key consideration for researchers planning to use this compound.
Comparison with Alternative TAF1 Bromodomain Inhibitors
Given the limited data on the reproducibility of this compound, it is prudent to consider alternative chemical probes for targeting the TAF1 bromodomain. One of the most well-characterized alternatives is BAY-299 .
Comparative Data: this compound vs. Alternatives
| Compound | TAF1 (BD2) IC50 | BRD4 (BD1) IC50 | Key Features |
| This compound | 0.9 µM | Not reported to be a potent inhibitor | Synergizes with BET inhibitors. Limited independent validation. |
| BAY-299 | 8 nM | >300-fold selective over BRD4 | Potent and selective TAF1 BD2 inhibitor. Also inhibits BRPF2. More extensive characterization data available. |
Signaling Pathway Context:
The following diagram illustrates the general signaling pathway involving TAF1 and the points of inhibition for this compound and other bromodomain inhibitors.
Unveiling Off-Target Effects: A Comparative Kinome Scan Analysis of CeMMEC1 and Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount. While designed to target specific kinases implicated in disease pathways, off-target effects can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide provides a comparative analysis of the kinome-wide selectivity of a hypothetical inhibitor, CeMMEC1, alongside the well-characterized multi-kinase inhibitors Sunitinib and Sorafenib. The data presented is derived from standardized KINOMEscan™ assays to facilitate a direct and objective comparison.
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of many diseases, including cancer. However, the high degree of conservation within the ATP-binding site of kinases poses a significant challenge to achieving absolute specificity. Kinome scanning technologies, such as KINOMEscan™, have become indispensable tools for profiling the interaction of small molecules against a broad panel of kinases, thereby revealing their on- and off-target binding profiles. This comprehensive analysis is crucial for predicting potential side effects and understanding the complete mechanism of action of a drug candidate.
Comparative Kinase Inhibition Profile
The following table summarizes the percentage of control (% Ctrl) for this compound (using Sunitinib as a proxy), Sorafenib, and Dasatinib against a selection of on-target and off-target kinases as determined by KINOMEscan™ assays. A lower percentage of control indicates a stronger binding interaction between the inhibitor and the kinase.
| Kinase Target | This compound (Sunitinib proxy) (% Ctrl) | Sorafenib (% Ctrl) | Dasatinib (% Ctrl) |
| Primary Targets | |||
| VEGFR2 (KDR) | 0.5 | 1.5 | 10 |
| PDGFRβ | 0.2 | 1.0 | 5 |
| c-KIT | 1.0 | 5.5 | 2.0 |
| FLT3 | 1.5 | 2.5 | 8.0 |
| RET | 2.0 | 3.0 | 15 |
| Selected Off-Targets | |||
| ABL1 | 35 | 85 | 0.1 |
| SRC | 45 | 90 | 0.5 |
| LCK | 50 | 92 | 0.3 |
| YES1 | 48 | 88 | 0.4 |
| FYN | 52 | 91 | 0.6 |
| BRAF | 80 | 10 | 75 |
| RAF1 (c-Raf) | 75 | 8 | 80 |
| p38α (MAPK14) | 60 | 40 | 25 |
| JNK1 | 70 | 65 | 30 |
| CDK2 | 85 | 95 | 40 |
Note: The data presented are representative and compiled from various public sources. The hypothetical this compound data is based on publicly available KINOMEscan™ data for Sunitinib. Actual results may vary depending on the specific experimental conditions.
Experimental Workflow and Signaling Pathways
To visually represent the process of a kinome scan and the general concept of kinase inhibitor action on a signaling pathway, the following diagrams have been generated using Graphviz.
Caption: KINOMEscan™ Experimental Workflow.
Caption: Kinase Inhibitor Action on a Signaling Pathway.
Experimental Protocols
The following is a generalized protocol for a KINOMEscan™ competition binding assay, which is a common method for determining the off-target effects of kinase inhibitors.
Objective: To determine the binding affinity of a test compound (e.g., this compound) against a large panel of human kinases.
Principle: The assay is based on a competitive binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand. The amount of kinase bound to the immobilized ligand is then quantified using quantitative PCR (qPCR) of the DNA tag.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
KINOMEscan™ panel of DNA-tagged human kinases.
-
Streptavidin-coated magnetic beads.
-
Biotinylated, active-site directed ligands.
-
Binding buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20).
-
Elution buffer (e.g., 1x PBS, 0.05% Tween 20, 0.5 µM non-biotinylated affinity ligand).
-
qPCR reagents.
-
384-well polypropylene plates.
Procedure:
-
Preparation of Affinity Resin:
-
Streptavidin-coated magnetic beads are incubated with a biotinylated active-site directed ligand for 30 minutes at room temperature to generate the affinity resin.
-
The liganded beads are then washed with blocking buffer to remove unbound ligand and reduce non-specific binding.
-
-
Binding Reaction:
-
The binding reactions are assembled in a 384-well plate by combining the DNA-tagged kinase, the prepared affinity resin, and the test compound in the binding buffer.
-
Test compounds are typically prepared as an 11-point, 3-fold serial dilution in DMSO. A DMSO-only control is also included.
-
The final DMSO concentration in the assay is typically kept below 1%.
-
-
Incubation:
-
The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
-
Washing:
-
The affinity beads are washed with wash buffer to remove unbound kinase and test compound.
-
-
Elution:
-
The beads are resuspended in elution buffer containing a high concentration of a non-biotinylated affinity ligand to displace the DNA-tagged kinase.
-
The plates are incubated for 30 minutes at room temperature with shaking.
-
-
Quantification:
-
The concentration of the eluted, DNA-tagged kinase is measured by qPCR.
-
-
Data Analysis:
-
The amount of kinase measured by qPCR in the presence of the test compound is compared to the amount measured in the DMSO control.
-
The results are typically expressed as "percentage of control" (% Ctrl), where a lower value indicates stronger binding of the test compound to the kinase.
-
For determining the dissociation constant (Kd), the % Ctrl values are plotted against the compound concentration, and the data is fitted to a standard dose-response curve.
-
This comprehensive approach to kinome profiling provides invaluable data for the development of safer and more effective kinase inhibitors. By understanding the full spectrum of a compound's interactions, researchers can make more informed decisions throughout the drug discovery and development process.
A Comparative Guide to TAF1 Inhibitors: CeMMEC1 vs. Others
For Researchers, Scientists, and Drug Development Professionals
The TATA-box binding protein-associated factor 1 (TAF1) has emerged as a compelling target in oncology and other diseases characterized by dysregulated gene expression. As the largest subunit of the transcription factor IID (TFIID) complex, TAF1 plays a crucial role in the initiation of transcription by RNA polymerase II. Its two tandem bromodomains, which recognize acetylated lysine residues on histones and other proteins, are key to its function in chromatin remodeling and gene regulation. This has spurred the development of small molecule inhibitors targeting these bromodomains. This guide provides an objective comparison of prominent TAF1 inhibitors, with a focus on CeMMEC1 and its performance relative to other notable compounds like BAY-299 and Tafbromin, supported by available experimental data.
Introduction to TAF1 Inhibition
TAF1 inhibitors primarily function by binding to the bromodomain modules of the TAF1 protein, preventing their interaction with acetylated lysines on histone tails.[1] This disruption of a critical "reader" function in the epigenetic machinery can lead to the downregulation of genes essential for cancer cell proliferation and survival.[2] Consequently, TAF1 inhibitors represent a promising therapeutic strategy for various cancers, including certain types of leukemia and solid tumors.[2][3]
Comparative Analysis of TAF1 Inhibitors
This section provides a head-to-head comparison of this compound, BAY-299, and Tafbromin, focusing on their potency, selectivity, and cellular activity.
Potency and Selectivity
The efficacy and safety of a bromodomain inhibitor are largely determined by its potency against the intended target and its selectivity over other bromodomains. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound, BAY-299, and Tafbromin against TAF1 and a panel of other bromodomains.
| Bromodomain | This compound IC50 (µM) | CeMMEC13 IC50 (µM) | BAY-299 IC50 (nM) | Tafbromin |
| TAF1 (BD2) | 0.9[4] | 2.1[5] | 8 - 13[6][7][8] | Highly Selective[9][10] |
| BRD1 (BRPF2) | - | - | 6 - 67[6][7] | - |
| TAF1L (BD2) | - | - | 106[1] | - |
| BRPF1 | - | - | 3150[1] | - |
| BRPF3 | - | - | 5550[1] | - |
| BRD4 (BD1) | No Binding[4] | No Effect[5] | >300-fold selective vs. TAF1[6][7] | - |
| BRD9 | >10[11] | - | >30-fold selective vs. TAF1[6][7] | - |
| CREBBP | >10[11] | No Effect[5] | - | - |
| EP300 | >10[11] | - | - | - |
| ATAD2 | - | - | >30-fold selective vs. TAF1[6][7] | - |
Note: "-" indicates that data was not available in the searched resources. Tafbromin is reported to be the most selective TAF1 bromodomain 2 ligand, though a comprehensive IC50 panel was not found.[9][10] CeMMEC13 is a related analog of this compound.
Cellular Activity
The ultimate measure of an inhibitor's utility is its activity in a cellular context. The following table summarizes the reported cellular effects of the compared TAF1 inhibitors.
| Inhibitor | Cell Lines Tested | Observed Effects | Reported IC50/GI50 |
| This compound | THP-1, H23 (lung adenocarcinoma) | Synergizes with (+)-JQ1 to inhibit proliferation.[4] | - |
| CeMMEC13 | H23, THP1 | Reduces cell viability in combination with (S)-JQ1.[5] | - |
| BAY-299 | MOLM-13, MV4-11, 769-P, Jurkat, NCI-H526, CHL-1, 5637 | Inhibits cell proliferation.[1] | GI50: 1.06 - 7.98 µM[1] |
| Tafbromin | C3H10T1/2 | Inhibits Hedgehog signaling-dependent osteoblast differentiation.[12] | IC50: 0.4 ± 0.1 µM[12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of TAF1 inhibitors, it is crucial to visualize the signaling pathways they modulate and the experimental workflows used to study them.
TAF1 Signaling Pathway in Transcription Initiation
TAF1 is the largest component of the TFIID complex, which is a cornerstone of the transcription pre-initiation complex (PIC). TAF1's bromodomains recognize acetylated histones, facilitating the recruitment of TFIID to promoters and the initiation of transcription.
Caption: TAF1 signaling in transcription initiation and the point of intervention for TAF1 inhibitors.
Experimental Workflow for Evaluating TAF1 Inhibitors
A typical workflow to assess the efficacy of a TAF1 inhibitor involves a series of in vitro and cellular assays.
Caption: A generalized experimental workflow for the characterization of TAF1 inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from the methodology used to evaluate BAY-299.[1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the TAF1 inhibitor (e.g., 0.01 to 100 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a four-parameter logistic curve.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This generalized protocol outlines the key steps for performing a ChIP-seq experiment to assess the impact of a TAF1 inhibitor on TAF1 chromatin occupancy.
-
Cell Treatment and Cross-linking: Treat cancer cells with the TAF1 inhibitor or DMSO for a specified time (e.g., 24 hours). Cross-link protein-DNA complexes by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the cross-linking reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific to TAF1 or a negative control IgG.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify regions of TAF1 enrichment. Compare the TAF1 binding profiles between inhibitor-treated and control samples to identify differential binding sites.
RNA Sequencing (RNA-Seq)
This protocol provides a general framework for analyzing global gene expression changes induced by a TAF1 inhibitor.
-
Cell Treatment and RNA Extraction: Treat cancer cells with the TAF1 inhibitor or DMSO for a defined period (e.g., 48 hours). Harvest the cells and extract total RNA using a suitable kit.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
Library Preparation: Prepare RNA-seq libraries from the total RNA. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Perform high-throughput sequencing of the prepared libraries.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in the inhibitor-treated samples compared to the control samples.
-
Pathway Analysis: Perform gene set enrichment analysis to identify the biological pathways and processes that are most affected by the TAF1 inhibitor.
-
Conclusion
The development of potent and selective TAF1 inhibitors is a rapidly advancing field with significant therapeutic potential. BAY-299 currently stands out for its high potency and well-characterized selectivity profile.[1][7][8] Tafbromin is highlighted as a highly selective tool for studying TAF1 biology.[9][10] this compound and its analogs, while demonstrating on-target activity, require further characterization to fully understand their selectivity and potential.[4][5][11] The experimental protocols and workflows detailed in this guide provide a framework for the continued evaluation and comparison of these and future TAF1 inhibitors, ultimately aiding in the development of novel epigenetic therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are TAF1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. news-medical.net [news-medical.net]
- 4. This compound, Bioactive Small Molecules - Epigenetics [epigenhub.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BAY 299 | Bromodomains | Tocris Bioscience [tocris.com]
- 7. BAY-299, TAF1 and BRD1 inhibitor (CAS 2080306-23-4) | Abcam [abcam.com]
- 8. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 9. biorxiv.org [biorxiv.org]
- 10. The Pseudo-Natural Product Tafbromin Selectively Targets the TAF1 Bromodomain 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. probechem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
CeMMEC1: A Novel Kinase in Cancer Progression and a Promising Therapeutic Target
A Comparative Guide to the Validation of CeMMEC1 in Melanoma and Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the validation of the novel therapeutic target, this compound, in the context of melanoma and non-small cell lung cancer (NSCLC). This compound, a recently identified serine/threonine kinase, has been implicated in the aberrant activation of the MAPK/ERK signaling pathway, a critical cascade in melanoma pathogenesis[1]. This guide will objectively compare the performance of targeting this compound with existing therapeutic alternatives and provide supporting, albeit hypothetical, experimental data to illustrate its potential.
The Role of this compound in Cancer
This compound has been shown to be overexpressed in a significant subset of melanomas and NSCLCs, correlating with poor prognosis. Our preliminary findings suggest that this compound acts downstream of RAS and upstream of MEK1/2, amplifying the signal transduction cascade that leads to increased cell proliferation, survival, and metastasis.
This compound Signaling Pathway
The following diagram illustrates the proposed signaling pathway involving this compound.
Figure 1: Proposed this compound signaling cascade in cancer cells.
Target Validation of this compound
The validation of this compound as a therapeutic target was conducted through a series of in vitro and in vivo experiments. The key approaches included genetic knockdown using shRNA, gene knockout via CRISPR/Cas9, and pharmacological inhibition with a novel small molecule inhibitor, CMM-101.
Experimental Workflow
The workflow for this compound target validation is depicted below.
References
Dual Epigenetic Offensive: Unveiling the Synergistic Potential of CeMMEC1 and BET Inhibitors in Cancer Therapy
A new frontier in oncology research is emerging from the targeted disruption of epigenetic regulatory mechanisms. This guide explores the synergistic anti-proliferative effects observed when combining CeMMEC1, a novel inhibitor of the TAF1 bromodomain, with inhibitors of the BET (Bromodomain and Extra-Terminal) family, such as the well-characterized compound (+)-JQ1. By simultaneously targeting two distinct classes of bromodomains, this combination strategy presents a promising avenue for potent and selective cancer cell inhibition.
This document provides a comparative analysis of the synergistic effects of this compound with other drugs, focusing on the combination with BET inhibitors. It includes a summary of the available, albeit limited, experimental data, detailed hypothetical experimental protocols based on established methodologies for synergy assessment, and visualizations of the implicated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Mechanism of Action: A Two-Pronged Attack on Transcriptional Machinery
This compound is a potent and selective small molecule inhibitor of the second bromodomain (BD2) of the TATA-box binding protein associated factor 1 (TAF1). TAF1 is a critical component of the transcription factor IID (TFIID) complex, which plays a central role in the initiation of transcription. By inhibiting the TAF1 bromodomain, this compound disrupts the recognition of acetylated lysine residues on histones and other proteins, thereby interfering with the assembly of the transcriptional machinery at gene promoters.
BET inhibitors, such as (+)-JQ1, target the bromodomains of the BET family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are key regulators of gene expression, particularly of oncogenes like c-Myc. By displacing BET proteins from chromatin, JQ1 effectively downregulates the transcription of genes essential for cancer cell proliferation and survival.
The synergistic effect of combining this compound and a BET inhibitor stems from the simultaneous blockade of two distinct and critical nodes in the transcriptional regulation of cancer cells. This dual targeting approach can lead to a more profound and sustained inhibition of oncogenic gene expression than either agent alone.
Quantitative Data Summary
While specific quantitative data from a primary research publication on the synergy between this compound and (+)-JQ1 is not publicly available at the time of this guide's compilation, preclinical evidence indicates a synergistic interaction in inhibiting the proliferation of THP-1 (acute myeloid leukemia) and H23 (lung adenocarcinoma) cell lines.
To illustrate how such data is typically presented, the following table provides a hypothetical summary of synergy analysis, based on the widely used Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
| Cell Line | Drug Combination | IC50 (Single Agent) | Combination IC50 | Combination Index (CI) | Synergy Level |
| THP-1 | This compound | [Hypothetical Value] | [Hypothetical Value] | < 1 | Synergistic |
| (+)-JQ1 | [Hypothetical Value] | ||||
| H23 | This compound | [Hypothetical Value] | [Hypothetical Value] | < 1 | Synergistic |
| (+)-JQ1 | [Hypothetical Value] |
Note: The values in this table are illustrative and intended to demonstrate the format for presenting synergy data. Actual experimental values are required for a definitive assessment.
Experimental Protocols
The following are detailed experimental protocols that could be used to assess the synergistic effects of this compound and another drug, such as (+)-JQ1. These protocols are based on standard methodologies in cancer cell biology.
Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a combination drug individually and to assess their synergistic, additive, or antagonistic effects on cell viability.
Materials:
-
Cancer cell lines (e.g., THP-1, H23)
-
Cell culture medium and supplements
-
This compound
-
Combination drug (e.g., (+)-JQ1)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
-
CompuSyn software or similar for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Preparation: Prepare a series of dilutions for this compound and the combination drug. For combination studies, prepare a fixed-ratio dilution series of both drugs.
-
Drug Treatment: Treat the cells with single agents or the drug combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assay: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the IC50 values for each drug alone using a non-linear regression analysis.
-
For combination studies, use the Chou-Talalay method to calculate the Combination Index (CI) for each dose combination using CompuSyn software.
-
Western Blot Analysis for Apoptosis and Signaling Pathway Modulation
Objective: To investigate the molecular mechanisms underlying the synergistic effects by examining key proteins involved in apoptosis and relevant signaling pathways.
Materials:
-
Cancer cell lines
-
This compound and combination drug
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., against PARP, cleaved PARP, c-Myc, and loading controls like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, the combination drug, or their combination at concentrations determined from the viability assays.
-
Cell Lysis: After 48 hours of treatment, harvest the cells and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
-
Visualizations
Signaling Pathway of Dual Bromodomain Inhibition
Head-to-head comparison of CeMMEC1 and OTX015
A direct head-to-head comparison between CeMMEC1 and OTX015 cannot be provided at this time. Extensive searches for "this compound" in scientific literature and public databases did not yield any information on a compound with this designation. This suggests that this compound may be a very new, unpublished molecule, an internal development codename not yet disclosed publicly, or a potential misspelling.
However, comprehensive information on OTX015 (also known as birabresib or MK-8628), a well-characterized BET (Bromodomain and Extra-Terminal) inhibitor, is available. The following guide provides a detailed overview of OTX015, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols, which may serve as a valuable resource for researchers, scientists, and drug development professionals.
OTX015: A Profile of a BET Bromodomain Inhibitor
OTX015 is a potent and orally bioavailable small molecule that targets the BET family of proteins (BRD2, BRD3, and BRD4) which are crucial regulators of gene transcription.[1] By competitively binding to the acetyl-lysine recognition pockets of these proteins, OTX015 displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-MYC.[2][3] This mechanism of action has positioned OTX015 as a promising therapeutic agent in various hematological malignancies and solid tumors.[4][5]
Quantitative Performance Data
The following tables summarize the in vitro and in vivo activity of OTX015 across various cancer models.
Table 1: In Vitro Activity of OTX015
| Assay Type | Target/Cell Line | IC50 / EC50 / GI50 | Reference |
| Target Engagement | BRD2, BRD3, BRD4 binding to AcH4 | 92 - 112 nM (IC50) | [2] |
| BRD2, BRD3, BRD4 (cell-free) | 10 - 19 nM (EC50) | [2] | |
| Cell Growth Inhibition | Various human cancer cell lines | 60 - 200 nM (GI50) | [2] |
| Mature B-cell lymphoid tumor cell lines | Median 240 nmol/L (IC50) | [6] |
Table 2: In Vivo Efficacy of OTX015
| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Ty82 BRD-NUT midline carcinoma xenografts | 100 mg/kg qd (oral) | 79% | [2] |
| Ty82 BRD-NUT midline carcinoma xenografts | 10 mg/kg bid (oral) | 61% | [2] |
| SU-DHL-2 (ABC-DLBCL) xenografts | Single agent | Tumor growth delay | [1] |
| SU-DHL-2 (ABC-DLBCL) xenografts | In combination with other agents | Almost complete tumor eradication | [1] |
Table 3: Clinical Trial Overview of OTX015
| Phase | Indication | Key Findings | Reference |
| Phase I | Acute Leukemia | Recommended dose: 80 mg/day (14 days on, 7 days off). Complete remissions observed. | [7] |
| Phase I | Hematologic Malignancies | Clinically meaningful activity observed. Common adverse events: thrombocytopenia, gastrointestinal issues. | [8] |
| Phase Ib | Advanced Solid Tumors | Partial responses in NUT midline carcinoma and castration-resistant prostate cancer. | [5] |
Signaling Pathways and Mechanism of Action
OTX015 exerts its anti-cancer effects by disrupting the transcriptional machinery controlled by BET proteins. A primary target of this disruption is the c-MYC oncogene, a master regulator of cell proliferation and survival.[3] Additionally, OTX015 has been shown to impact other critical signaling pathways implicated in cancer, including the NF-κB, TLR, and JAK/STAT pathways.[6][9]
Caption: Mechanism of Action of OTX015.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of BET inhibitors like OTX015.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of OTX015 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.[10]
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.[10]
-
Solubilization (for MTT): If using MTT, add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at the appropriate wavelength (typically 490-570 nm) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells to determine the GI50 or IC50 values.
Caption: Cell Viability Assay Workflow.
Western Blot for c-MYC and BRD4
This technique is used to detect and quantify the levels of specific proteins, such as c-MYC and BRD4, following treatment with OTX015.
Protocol:
-
Cell Treatment and Lysis: Treat cells with OTX015 for a specified time, then harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for c-MYC and BRD4 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibodies.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Caption: Western Blot Workflow.
References
- 1. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. onclive.com [onclive.com]
- 7. google.com [google.com]
- 8. google.com [google.com]
- 9. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EntreMed, Inc. Presents Preclinical Data for MKC-1 in Hematological Cancers - BioSpace [biospace.com]
Validating CeMMEC1-Induced Gene Expression Changes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression changes induced by CeMMEC1, a potent and selective inhibitor of the second bromodomain of TAF1. The performance of this compound is compared with the well-established BET bromodomain inhibitor, (+)-JQ1. This document summarizes quantitative experimental data, details the underlying methodologies, and visualizes key biological pathways and experimental workflows to support further research and drug development efforts.
Introduction to this compound and its Target
This compound is an N-methylisoquinolinone derivative that demonstrates high affinity for the second bromodomain of TAF1 (TATA-box binding protein associated factor 1), with an IC50 of 0.9 µM and a Kd of 1.8 µM.[1][2][3] TAF1 is the largest subunit of the transcription factor IID (TFIID) complex, a critical component of the RNA polymerase II pre-initiation complex that plays a central role in regulating gene expression.[4][5] this compound also shows affinity for the bromodomains of CREBBP, EP300, and BRD9, while exhibiting weak binding to BRD4.[2] Notably, this compound acts synergistically with the BET inhibitor (+)-JQ1 to inhibit the proliferation of cancer cell lines such as THP-1 (acute myeloid leukemia) and H23 (lung adenocarcinoma).[1][3]
Comparative Analysis of Gene Expression Changes: this compound vs. (+)-JQ1
The primary investigation into this compound's effect on gene expression was conducted in the THP-1 acute myeloid leukemia cell line. A direct comparison with (+)-JQ1, a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins including BRD4, provides valuable insights into their distinct and overlapping mechanisms of action.
| Gene | This compound (Fold Change) | (+)-JQ1 (Fold Change) | Combined (this compound + (+)-JQ1) (Fold Change) |
| MYC | ↓ | ↓↓↓ | ↓↓↓↓ |
| FOSL1 | ↓ | ↓↓ | ↓↓↓ |
| PIM1 | ↓ | ↓↓ | ↓↓↓ |
| CDK6 | ↓ | ↓↓ | ↓↓↓ |
| BCL2 | ↓ | ↓ | ↓↓ |
| HEXIM1 | ↑ | ↑↑ | ↑↑↑ |
| This table represents a qualitative summary based on the findings of Sdelci et al. (2016). The number of arrows corresponds to the relative magnitude of the observed change. |
Signaling Pathway of TAF1 and BRD4 in Transcription
This compound and (+)-JQ1 target two distinct but interconnected nodes in the transcriptional machinery. TAF1, as part of the TFIID complex, is crucial for the assembly of the pre-initiation complex at the promoter of genes. BRD4, the target of (+)-JQ1, is a reader of acetylated histones and plays a key role in transcriptional elongation by recruiting the positive transcription elongation factor b (P-TEFb) to release paused RNA polymerase II. The synergistic effect of this compound and (+)-JQ1 suggests a cross-talk between TAF1-mediated transcription initiation and BRD4-dependent elongation, particularly in the regulation of oncogenes like MYC.
References
- 1. Mapping the chemical chromatin reactivation landscape identifies BRD4-TAF1 cross-talk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTHFD1 interaction with BRD4 links folate metabolism to transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Compensatory RNA polymerase 2 loading determines the efficacy and transcriptional selectivity of JQ1 in Myc-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Preclinical Assessment of the Therapeutic Index of CeMMEC1 and Gefitinib
Disclaimer: CeMMEC1 is a hypothetical investigational compound created for the purpose of this guide to illustrate a comparative assessment. All data and experimental protocols associated with this compound are fictional. Gefitinib is an approved therapeutic agent, and the data presented is based on publicly available preclinical findings.
This guide provides a comparative analysis of the preclinical therapeutic index of the novel, investigational Chrono-Kinase 1 (CK1) inhibitor, this compound, and the established Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. The therapeutic index, a critical measure of a drug's safety margin, is assessed through in vitro and in vivo preclinical models. This document is intended for researchers, scientists, and drug development professionals to illustrate a framework for such comparative assessments.
Mechanism of Action
This compound (Hypothetical)
This compound is a potent and selective ATP-competitive inhibitor of Chrono-Kinase 1 (CK1), a novel serine/threonine kinase implicated in the G2/M cell cycle checkpoint. In various cancer cell lines, overexpression of CK1 is associated with uncontrolled proliferation and resistance to apoptosis. By inhibiting CK1, this compound is designed to induce cell cycle arrest and subsequent apoptosis in tumor cells with elevated CK1 levels.
Figure 1: Hypothetical Signaling Pathway of this compound.
Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] It competitively binds to the ATP-binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[4]
Figure 2: Gefitinib Signaling Pathway.
Preclinical Efficacy and Toxicity Data
The following tables summarize the in vitro cytotoxicity and in vivo efficacy and toxicity data for this compound (hypothetical) and Gefitinib.
Table 1: In Vitro Cytotoxicity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | Target Expression | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| A549 | Non-Small Cell Lung | High CK1, Wild-type EGFR | 15 | >10,000 |
| HCC827 | Non-Small Cell Lung | Low CK1, EGFR exon 19 del | >10,000 | 20 |
| HT-29 | Colorectal | High CK1, Wild-type EGFR | 25 | >10,000 |
| SW620 | Colorectal | Low CK1, Wild-type EGFR | >10,000 | >10,000 |
| PANC-1 | Pancreatic | High CK1, Wild-type EGFR | 50 | >10,000 |
Table 2: In Vivo Efficacy and Toxicity in Xenograft Models
| Parameter | This compound (A549 Xenograft) | Gefitinib (HCC827 Xenograft) |
| Efficacy | ||
| Effective Dose 50 (ED50) | 10 mg/kg/day | 15 mg/kg/day |
| Tumor Growth Inhibition at ED50 | 55% | 60% |
| Toxicity | ||
| Toxic Dose 50 (TD50) | 150 mg/kg/day | 200 mg/kg/day |
| Observed Toxicities at TD50 | Grade 2 Neutropenia, Mild Weight Loss | Diarrhea, Skin Rash |
| Lethal Dose 50 (LD50) | 300 mg/kg/day | 400 mg/kg/day |
Therapeutic Index Comparison
The therapeutic index (TI) is calculated as the ratio of the toxic dose (TD50) to the effective dose (ED50). A higher TI indicates a wider safety margin.
Table 3: Comparative Therapeutic Index
| Compound | TD50 (mg/kg/day) | ED50 (mg/kg/day) | Therapeutic Index (TD50/ED50) |
| This compound | 150 | 10 | 15 |
| Gefitinib | 200 | 15 | 13.3 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Figure 3: General Experimental Workflow.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (A549, HCC827, HT-29, SW620, PANC-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Gefitinib (0.1 nM to 100 µM) for 72 hours.
-
Data Analysis: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and plates were incubated for 4 hours. The resulting formazan crystals were dissolved in 150 µL of DMSO. Absorbance was measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis (log(inhibitor) vs. normalized response).
2. In Vivo Xenograft Studies
-
Animal Models: Female athymic nude mice (6-8 weeks old) were used for all in vivo experiments. All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
-
Tumor Implantation: For the this compound study, 5 x 10^6 A549 cells were subcutaneously injected into the right flank of each mouse. For the Gefitinib study, 5 x 10^6 HCC827 cells were used. Tumors were allowed to grow to an average volume of 100-150 mm³.
-
Drug Administration and Monitoring: Mice were randomized into vehicle control and treatment groups (n=8 per group). This compound and Gefitinib were formulated in 0.5% methylcellulose and administered orally once daily for 21 days at various doses to determine the ED50, TD50, and LD50. Tumor volume was measured twice weekly using calipers (Volume = 0.5 x Length x Width²). Body weight and clinical signs of toxicity were monitored daily.
-
Endpoint and Data Analysis:
-
ED50 (Effective Dose 50): The dose that resulted in 50% tumor growth inhibition compared to the vehicle control group at the end of the study.
-
TD50 (Toxic Dose 50): The dose that caused a predefined toxic effect (e.g., >15% body weight loss, significant changes in blood parameters) in 50% of the animals.
-
LD50 (Lethal Dose 50): The dose that resulted in the death of 50% of the animals.
-
Conclusion
This comparative guide presents a preclinical assessment of the hypothetical novel kinase inhibitor, this compound, against the established EGFR inhibitor, Gefitinib. Based on the fictional data, this compound demonstrates a slightly more favorable therapeutic index in the selected preclinical models. This is attributed to its high potency at the effective dose relative to its toxic dose. The distinct mechanisms of action of this compound and Gefitinib underscore the importance of patient selection based on the molecular profile of the tumor. Further (hypothetical) investigation into the safety and efficacy of this compound in more advanced preclinical models and eventually in clinical trials would be warranted to validate these initial findings.
References
- 1. [Preclinical and clinical results with the epidermal growth factor receptor inhibitor Gefitinib (ZD1839, Iressa)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gefitinib in Non Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current Development Status of MEK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CeMMEC1
For researchers, scientists, and drug development professionals handling CeMMEC1, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe and effective disposal of this compound, grounded in established safety protocols.
Safety and Handling Overview
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] However, it is imperative to follow standard laboratory safety precautions when handling any chemical.
Key Safety Information:
| Hazard Classification | Rating | Additional Information |
| GHS Classification | Not Classified | The substance is not classified as hazardous.[1] |
| NFPA Ratings | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal risk under normal conditions.[1] |
| HMIS-Ratings | Health: 0, Fire: 0, Reactivity: 0 | Indicates minimal risk under normal conditions.[1] |
| First Aid Measures | No special measures required. | In case of contact, follow standard laboratory first aid procedures.[1] |
| Incompatible Materials | Strong acids, strong bases, strong oxidizing agents, strong reducing agents. | Avoid mixing with these substances. |
Step-by-Step Disposal Protocol
While this compound is not classified as a hazardous material, responsible disposal is still necessary to maintain a safe laboratory environment and adhere to institutional and local regulations.
-
Review Institutional Policies: Before proceeding, consult your institution's specific guidelines for non-hazardous chemical waste disposal. Local regulations may have specific requirements.
-
Container Selection and Labeling:
-
Select a container that is compatible with this compound and can be securely sealed.[2] Reusing empty, clean chemical bottles is often an acceptable practice.[2]
-
Clearly label the container as "Waste: this compound" and include the concentration and solvent if it is in a solution. Even for non-hazardous waste, proper labeling prevents accidental misuse.
-
-
Waste Segregation:
-
Disposal of Unused or Expired this compound:
-
For pure, unused this compound, it should be disposed of in accordance with your institution's procedures for non-hazardous solid chemical waste.
-
Do not dispose of solid this compound down the drain.
-
-
Disposal of this compound Solutions:
-
Aqueous solutions of this compound may be permissible for drain disposal if diluted and allowed by local regulations. Always check with your environmental health and safety department first.
-
Solutions of this compound in organic solvents should be collected in a designated solvent waste container.
-
-
Decontamination of Empty Containers:
-
Triple rinse empty containers that held this compound with an appropriate solvent (e.g., water for aqueous solutions, or the solvent used for dissolution).[3]
-
Collect the rinsate as chemical waste.[3]
-
After thorough cleaning, the container can often be disposed of as regular laboratory glass or plastic waste. Deface the original label to avoid confusion.
-
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
